molecular formula C10H14ClNO2 B594577 (R)-3-Amino-2-benzylpropanoic acid hydrochloride CAS No. 1276055-51-6

(R)-3-Amino-2-benzylpropanoic acid hydrochloride

Katalognummer: B594577
CAS-Nummer: 1276055-51-6
Molekulargewicht: 215.677
InChI-Schlüssel: HIYMCIGQCWOWJV-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.677. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMCIGQCWOWJV-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719288
Record name (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276055-51-6
Record name (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust and widely utilized pathway for the enantioselective synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry. The core of this strategy relies on the use of a chiral auxiliary to control the stereochemical outcome of the key bond-forming reactions, ensuring the desired (R)-enantiomer is obtained with high purity.

Introduction

(R)-3-Amino-2-benzylpropanoic acid and its derivatives are important intermediates in the synthesis of various bioactive molecules, including peptide-based drugs and compounds targeting neurological disorders.[1] The precise stereochemical control during its synthesis is crucial, as different enantiomers can exhibit vastly different pharmacological activities. This guide focuses on a well-established asymmetric synthesis approach that offers high diastereoselectivity and enantioselectivity.

Overall Synthesis Pathway

The synthesis pathway commences with the acylation of a chiral auxiliary, followed by a diastereoselective aza-Michael addition, and concludes with the cleavage of the auxiliary and formation of the hydrochloride salt. An Evans-type oxazolidinone is a commonly employed chiral auxiliary for this type of transformation due to its high directing ability and predictable stereochemical outcomes.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Hydrolysis & Deprotection Chiral_Auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N_Acyl_Auxiliary N-(3-Phenylpropanoyl)- (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Chiral_Auxiliary->N_Acyl_Auxiliary n-BuLi, THF, -78 °C Acyl_Halide 3-Phenylpropanoyl chloride Acyl_Halide->N_Acyl_Auxiliary N_Acyl_Auxiliary_2 N-(3-Phenylpropanoyl)- (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Adduct Diastereomerically Enriched Adduct N_Acyl_Auxiliary_2->Adduct Lewis Acid (e.g., TiCl4), DIPEA, CH2Cl2, -78 °C Amine_Source Protected Amine (e.g., BnO-NH2) Amine_Source->Adduct Adduct_2 Diastereomerically Enriched Adduct Final_Product (R)-3-Amino-2-benzylpropanoic acid hydrochloride Adduct_2->Final_Product 1. LiOH, H2O2, THF/H2O 2. H2, Pd/C 3. HCl

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-Phenylpropanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This step involves the acylation of the chiral auxiliary with 3-phenylpropanoyl chloride.

Methodology:

  • A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (n-BuLi, 1.05 eq.) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • A solution of 3-phenylpropanoyl chloride (1.1 eq.) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Reactant Molar Eq. Purity Supplier Example
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone1.0>98%Sigma-Aldrich
n-Butyllithium1.052.5 M in hexanesSigma-Aldrich
3-Phenylpropanoyl chloride1.1>98%Sigma-Aldrich
Tetrahydrofuran (anhydrous)->99.8%Sigma-Aldrich

Table 1: Reagents for the acylation step.

Parameter Value
Typical Yield 85-95%
Diastereomeric Ratio >99:1

Table 2: Expected quantitative data for the acylation step.

Step 2: Diastereoselective Aza-Michael Addition

The key stereochemistry-defining step involves the conjugate addition of a protected amine to the N-acyl oxazolidinone.

Methodology:

  • To a solution of the N-acyl oxazolidinone (1.0 eq.) from Step 1 in anhydrous dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere, a Lewis acid such as titanium tetrachloride (TiCl4, 1.1 eq.) is added dropwise.

  • The mixture is stirred for 30 minutes at -78 °C.

  • N,N-Diisopropylethylamine (DIPEA, 1.2 eq.) is added, and the reaction is stirred for another 30 minutes.

  • A solution of a protected amine, such as O-benzylhydroxylamine (1.5 eq.), in CH2Cl2 is added dropwise.

  • The reaction is stirred at -78 °C for 4-6 hours or until TLC analysis indicates completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Reactant Molar Eq. Purity Supplier Example
N-Acyl oxazolidinone1.0-From Step 1
Titanium tetrachloride1.11.0 M in CH2Cl2Sigma-Aldrich
N,N-Diisopropylethylamine1.2>99%Sigma-Aldrich
O-Benzylhydroxylamine1.5>97%Sigma-Aldrich
Dichloromethane (anhydrous)->99.8%Sigma-Aldrich

Table 3: Reagents for the aza-Michael addition.

Parameter Value
Typical Yield 70-85%
Diastereomeric Ratio >95:5

Table 4: Expected quantitative data for the aza-Michael addition.

Figure 2: Rationale for diastereoselection in the aza-Michael addition.

Step 3: Hydrolysis of the Chiral Auxiliary, Deprotection, and Hydrochloride Salt Formation

The final steps involve the removal of the chiral auxiliary and the protecting group, followed by the formation of the hydrochloride salt.

Methodology:

a) Hydrolysis of the Chiral Auxiliary:

  • The diastereomerically pure adduct (1.0 eq.) is dissolved in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).

  • The solution is cooled to 0 °C, and hydrogen peroxide (30% aqueous solution, 4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq.).

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to yield the protected β-amino acid. The chiral auxiliary can be recovered from the aqueous layer.

b) Deprotection:

  • The protected β-amino acid is dissolved in a suitable solvent such as methanol or ethanol.

  • Palladium on carbon (10 mol %) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give the free amino acid.

c) Hydrochloride Salt Formation:

  • The crude (R)-3-Amino-2-benzylpropanoic acid is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with the cold solvent, and dried under vacuum.

Reactant/Reagent Molar Eq./Concentration Purity Supplier Example
Diastereomerically pure adduct1.0-From Step 2
Lithium hydroxide2.0>98%Sigma-Aldrich
Hydrogen peroxide4.030% in H2OSigma-Aldrich
Palladium on carbon10 mol %10 wt. %Sigma-Aldrich
Hydrogen chloride-e.g., 2 M in diethyl etherSigma-Aldrich

Table 5: Reagents for hydrolysis, deprotection, and salt formation.

Parameter Value
Yield (Hydrolysis & Deprotection) 80-90%
Enantiomeric Excess (ee) >98%
Final Product Purity >98%

Table 6: Expected quantitative data for the final steps.

Conclusion

The described synthesis pathway, utilizing an Evans chiral auxiliary, provides a reliable and highly stereocontrolled method for the preparation of this compound. The experimental protocols outlined, along with the expected quantitative data, serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development. Careful execution of each step is critical to achieving high yields and excellent stereochemical purity.

References

An In-depth Technical Guide to (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a benzyl side chain and a stereocenter at the β-position, make it a valuable component in the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key data is summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R)-3-amino-2-benzylpropanoic acid hydrochloride[1]
CAS Number 1276055-51-6[2]
Molecular Formula C₁₀H₁₄ClNO₂[2][3]
Molecular Weight 215.68 g/mol [2][3]
Appearance White to yellow solid; White powder[4]
Purity ≥95% - 97% (by HPLC for related compounds)[5]
Melting Point Data not available for the hydrochloride salt. The related (R,S)-Fmoc protected compound melts at 172-176 °C.[4]
Solubility Data in common solvents is not readily available in the searched literature. Its hydrochloride nature suggests likely solubility in water and polar protic solvents.
Storage Temperature 2-8 °C[3]

Spectral Data: While specific spectra for this compound were not found in the search results, related compounds have been characterized by NMR (¹H, ¹³C), HPLC, and LC-MS.[2][6][7] For a typical β-amino acid structure of this nature, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons of the benzyl group, the diastereotopic protons of the methylene group adjacent to the phenyl ring, the methine proton at the chiral center, and the methylene group adjacent to the amino group. The ¹³C NMR would show corresponding signals for the carboxylic acid, aromatic carbons, and the aliphatic carbons of the backbone.

Synthesis and Experimental Protocols

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry.[8][9][10][11] A common and plausible synthetic route to obtain this compound involves the asymmetric synthesis of a protected precursor, followed by deprotection. A likely precursor is the N-Boc protected version, Boc-(R)-3-amino-2-benzylpropanoic acid.

General Synthetic Workflow

A plausible synthetic pathway can be visualized as a two-step process: the asymmetric synthesis of the N-protected amino acid followed by the removal of the protecting group to yield the final hydrochloride salt.

G start Commercially Available Starting Materials asymmetric_synthesis Asymmetric Synthesis of Boc-(R)-3-amino-2-benzylpropanoic acid (e.g., using chiral auxiliaries or catalysts) start->asymmetric_synthesis deprotection Acidic Deprotection of Boc Group (e.g., HCl in Dioxane or TFA) asymmetric_synthesis->deprotection final_product (R)-3-Amino-2-benzylpropanoic acid hydrochloride deprotection->final_product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Boc Deprotection

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then isolated as its hydrochloride salt. This is a standard procedure in peptide synthesis and organic chemistry.[12][13][14][15]

Materials:

  • Boc-(R)-3-amino-2-benzylpropanoic acid

  • 4M HCl in 1,4-dioxane (or a suitable alternative like trifluoroacetic acid (TFA) followed by salt formation)

  • Anhydrous diethyl ether

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • The Boc-protected amino acid is dissolved in a minimal amount of a suitable solvent or suspended directly in the 4M HCl in 1,4-dioxane solution within a round-bottom flask.[12]

  • The reaction mixture is stirred at room temperature. The progress of the deprotection is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] The reaction is typically complete within 1 to 4 hours.[12]

  • Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.[12]

  • The solid product is collected by filtration.

  • The collected solid is washed with cold, anhydrous diethyl ether to remove any non-polar impurities.[12]

  • The final product, this compound, is dried under vacuum.

Biological Activity and Applications in Drug Development

This compound and its derivatives are primarily utilized as building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Role in Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[3] Its incorporation into peptide-based drugs can enhance their efficacy and stability.[3] The chiral nature of the molecule is crucial for studying enantiomeric properties that are vital for drug safety and efficacy.[3]

Potential as a Scaffold for Bioactive Molecules

Derivatives of similar β-amino acids have shown activity as agonists at the NMDA receptor glycine site, which is a key target in the central nervous system.[6] This suggests that (R)-3-Amino-2-benzylpropanoic acid could serve as a scaffold for the development of novel neuromodulatory agents. The benzyl group provides a site for further functionalization to explore structure-activity relationships.

Use in Peptide Synthesis

As a β-amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and improved resistance to enzymatic degradation compared to their α-amino acid counterparts.[4] This is a valuable strategy in the design of therapeutic peptides.

The logical relationship for its application in drug development can be outlined as follows:

G compound (R)-3-Amino-2-benzylpropanoic acid hydrochloride building_block Chiral Building Block compound->building_block peptide_synthesis Peptide Synthesis building_block->peptide_synthesis drug_discovery Drug Discovery building_block->drug_discovery peptidomimetics Peptidomimetics peptide_synthesis->peptidomimetics neurological_targets Neurological Targets (e.g., NMDA Receptors) drug_discovery->neurological_targets therapeutic_agents Novel Therapeutic Agents peptidomimetics->therapeutic_agents neurological_targets->therapeutic_agents

Caption: Application of this compound in drug development.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in the fields of medicinal chemistry, peptide science, and drug development. While some specific physicochemical data points like a precise melting point and solubility profile require further experimental determination, its general properties and synthetic accessibility make it a readily usable component for the creation of novel molecular entities with therapeutic potential, particularly in the area of neuroscience. The provided synthetic workflow and deprotection protocol offer a practical guide for its laboratory preparation.

References

Unraveling the Potential Mechanism of Action of (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological studies detailing the specific mechanism of action for (R)-3-Amino-2-benzylpropanoic acid hydrochloride are not extensively available in current scientific literature. This technical guide provides an in-depth analysis based on the pharmacophore of the molecule and the known mechanisms of structurally similar compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential biological activity.

This compound is a chiral amino acid derivative recognized primarily as a versatile building block in pharmaceutical research and development.[1] Its utility is particularly noted in the synthesis of novel therapeutic agents targeting neurological disorders and in the creation of complex peptides.[1][2][3] While its direct biological activity is not well-documented, its structural similarity to known neuroactive compounds suggests potential interactions with key neurotransmitter systems, most notably the GABAergic and glutamatergic pathways.

Potential Interaction with GABAB Receptors

The core structure of (R)-3-Amino-2-benzylpropanoic acid, a β-amino acid, bears resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity raises the possibility of its interaction with GABA receptors. Studies on analogous compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have demonstrated weak antagonistic activity at the GABAB receptor.[4][5]

Inferred Antagonistic Activity

Based on the data from structurally related molecules, it is hypothesized that (R)-3-Amino-2-benzylpropanoic acid could act as a competitive antagonist at the GABAB receptor. In this model, the compound would bind to the receptor's orthosteric site without initiating the downstream signaling cascade, thereby blocking the effects of the endogenous agonist, GABA.

Table 1: Pharmacological Data of a Structurally Related GABAB Receptor Antagonist

CompoundActivitypA2 Value
3-Amino-3-(4-chlorophenyl)propanoic acidWeak GABAB Antagonist3.5

Source: Abbenante, G., Hughes, R., and Prager, R. H. (1997). Potential GABAB receptor antagonists. IX.[4][5]

GABAB Receptor Signaling Pathway

The canonical signaling pathway for GABAB receptors involves their activation leading to the inhibition of adenylyl cyclase and the modulation of ion channels through G-protein coupling. An antagonist would prevent these downstream effects.

GABAB_pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx (Inhibition) GABA GABA GABA->GABAB_R Activates Compound (R)-3-Amino-2- benzylpropanoic acid (Hypothesized Antagonist) Compound->GABAB_R Blocks G_protein->AC Inhibits G_protein->K_channel Opens G_protein->Ca_channel Closes ATP ATP ATP->AC

Figure 1: Hypothesized antagonistic action on the GABAB receptor signaling pathway.

Potential as a Scaffold for NMDA Receptor Ligands

The versatility of the aminopropanoic acid backbone is further demonstrated by research into derivatives targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Studies on (R)-2-amino-3-triazolpropanoic acid derivatives have shown that this scaffold can be modified to produce agonists at the glycine binding site of the NMDA receptor, with some analogs displaying subtype-specific activity.[6][7]

While (R)-3-Amino-2-benzylpropanoic acid itself has not been identified as an NMDA receptor ligand, its core structure suggests it could serve as a starting point for the synthesis of novel NMDA receptor modulators.

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of this compound, a series of established experimental protocols would be required.

Radioligand Binding Assays

This technique would be used to assess the affinity of the compound for various receptors, particularly GABAB and NMDA receptors.

Protocol Outline:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate cell membranes containing the receptors of interest.

  • Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [3H]GABA for GABAB receptors) and varying concentrations of this compound.

  • Separation: Separate bound from unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).

binding_assay cluster_workflow Radioligand Binding Assay Workflow start Membrane Preparation incubation Incubation with Radioligand & Compound start->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis

References

Spectroscopic Profile of (R)-3-Amino-2-benzylpropanoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral amino acid derivative of interest in pharmaceutical research and development. Due to the limited availability of public spectroscopic data for this specific compound, this guide also presents data for the closely related free base, (R)-3-Amino-2-benzylpropanoic acid, and outlines the expected spectral differences. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and includes a workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted and reported data for related compounds.

Table 1: ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm) for Hydrochloride SaltReported Chemical Shift (ppm) for Analogous CompoundsMultiplicity
Aromatic (C₆H₅)7.2 - 7.47.1 - 7.3Multiplet
Methine (CH)3.0 - 3.32.8 - 3.1Multiplet
Methylene (CH₂)2.8 - 3.12.6 - 2.9Multiplet
Aminomethyl (CH₂NH₃⁺)3.2 - 3.53.0 - 3.3Multiplet
Carboxyl (COOH)10.0 - 12.010.0 - 12.0Broad Singlet
Ammonium (NH₃⁺)8.0 - 9.0-Broad Singlet

Table 2: ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm) for Hydrochloride SaltReported Chemical Shift (ppm) for Analogous Compounds
Carbonyl (C=O)175 - 180176 - 179
Aromatic (C₆H₅)126 - 140127 - 139
Methine (CH)45 - 5046 - 49
Methylene (CH₂)35 - 4036 - 39
Aminomethyl (CH₂NH₃⁺)40 - 4541 - 44
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, ammonium, and aromatic groups.

Table 3: IR Absorption Data

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1700-1730
N-H stretch (Ammonium)2800-3200 (broad)
N-H bend (Ammonium)1500-1600
C-H stretch (Aromatic)3000-3100
C=C stretch (Aromatic)1450-1600
C-H stretch (Aliphatic)2850-2960
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 215.68 g/mol . The mass spectrum would likely show the molecular ion of the free base after the loss of HCl.

Table 4: Mass Spectrometry Data

Ionm/z (expected)
[M+H]⁺ (free base)180.09
[M]⁺ (free base)179.08
Fragmentation ionsVarious

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a deuterated equivalent, for referencing the chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acids.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired information.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Compound of Interest ((R)-3-Amino-2-benzylpropanoic acid HCl) NMR_acq NMR Spectroscopy (1H, 13C) Sample->NMR_acq Analysis Techniques IR_acq IR Spectroscopy Sample->IR_acq Analysis Techniques MS_acq Mass Spectrometry Sample->MS_acq Analysis Techniques NMR_analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR_acq->NMR_analysis IR_analysis IR Data Analysis (Functional Group Identification) IR_acq->IR_analysis MS_analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_acq->MS_analysis Structure Final Structure Confirmation NMR_analysis->Structure Combined Spectroscopic Evidence IR_analysis->Structure Combined Spectroscopic Evidence MS_analysis->Structure Combined Spectroscopic Evidence

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures for their determination. For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the specific compound of interest.

Technical Guide: (R)-3-Amino-2-benzylpropanoic acid hydrochloride (CAS 1276055-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid derivative. This document collates available data on its physicochemical properties, synthesis, and potential applications in pharmaceutical research, with a focus on its role as a key building block for novel therapeutics.

Core Compound Properties

This compound is a valuable intermediate in medicinal chemistry, particularly in the design of peptidomimetics and drugs targeting the central nervous system.[1] Its structure, featuring a benzyl group at the α-position and an amino group at the β-position, offers unique conformational constraints that can enhance the biological activity and metabolic stability of parent compounds.[2]

PropertyValueSource
CAS Number 1276055-51-6[3][4]
Molecular Formula C₁₀H₁₄ClNO₂[3][4]
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white solid[5]
Purity ≥95%[4]
Storage Conditions 2-8 °C, cool and dry[1][3]

Synthesis

  • Asymmetric Mannich-type reactions: This involves the reaction of an enolate or its equivalent with an imine, where chirality is introduced through a chiral auxiliary or a chiral catalyst.

  • Enantioselective hydrogenation: The reduction of a corresponding unsaturated precursor using a chiral catalyst can yield the desired enantiomer.

  • Resolution of a racemic mixture: This can be achieved through enzymatic or chromatographic methods to separate the (R)- and (S)-enantiomers.

A general workflow for the synthesis and purification of a β-amino acid derivative is outlined below.

G cluster_synthesis Synthetic Pathway cluster_purification Purification and Isolation start Starting Materials (e.g., Phenylacetaldehyde, Malonic acid derivative) intermediate1 Unsaturated Precursor Formation start->intermediate1 intermediate2 Asymmetric Amination/ Hydrogenation intermediate1->intermediate2 product Racemic or Enantioenriched β-Amino Acid intermediate2->product purification Chromatographic Separation/ Resolution product->purification hcl_salt Hydrochloride Salt Formation purification->hcl_salt final_product (R)-3-Amino-2-benzylpropanoic acid hydrochloride hcl_salt->final_product G resin Solid Support (Resin) coupling1 Couple First Amino Acid resin->coupling1 deprotection1 Fmoc/Boc Deprotection coupling1->deprotection1 coupling2 Couple (R)-3-Amino-2-benzylpropanoic acid (protected) deprotection1->coupling2 deprotection2 Fmoc/Boc Deprotection coupling2->deprotection2 coupling3 Couple Subsequent Amino Acids deprotection2->coupling3 cleavage Cleavage from Resin and Side-chain Deprotection coupling3->cleavage peptide Purified Peptide containing the β-Amino Acid cleavage->peptide G ligand GABA or β-Amino Acid Derivative receptor GABA-A Receptor (Ligand-gated Ion Channel) ligand->receptor Binds to ion_channel Chloride (Cl-) Channel Opening receptor->ion_channel Activates influx Cl- Influx ion_channel->influx Leads to hyperpolarization Membrane Hyperpolarization influx->hyperpolarization Causes inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition Results in

References

Technical Guide: (R)-3-Amino-2-benzylpropanoic acid hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical properties, a representative experimental protocol for its application in peptide synthesis, and a visual workflow of the synthetic process.

Core Compound Data

This compound is a chiral β-amino acid derivative. Its structural and chemical properties are fundamental to its reactivity and incorporation into larger molecules.

PropertyValueCitation
Chemical Formula C₁₀H₁₃NO₂·HCl[1][2]
Molecular Weight 215.68 g/mol [1][2]

Applications in Research and Development

This compound serves as a crucial intermediate in various fields of chemical research:

  • Pharmaceutical Development: It is a key component in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1]

  • Peptide Synthesis: This compound is utilized in the creation of peptidomimetics and peptide-based drugs, contributing to the study of protein interactions and the development of new therapeutics.[1]

  • Biochemical Research: Researchers employ this molecule to investigate amino acid metabolism and its role in cellular functions, which can provide insights into metabolic diseases.[1]

Representative Experimental Protocol: Solid-Phase Synthesis of a Dipeptide

The following is a representative protocol for the incorporation of (R)-3-Amino-2-benzylpropanoic acid into a dipeptide using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established methodologies for peptide synthesis.

Objective: To synthesize a dipeptide on a solid support, incorporating (R)-3-Amino-2-benzylpropanoic acid.

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-(R)-3-amino-2-benzylpropanoic acid

  • Fmoc-L-Alanine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Deionized Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-L-Alanine):

    • Dissolve Fmoc-L-Alanine, HBTU, and DIPEA in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-(R)-3-amino-2-benzylpropanoic acid):

    • Dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid, HBTU, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude dipeptide from the filtrate using cold diethyl ether.

    • Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis of a dipeptide incorporating (R)-3-Amino-2-benzylpropanoic acid.

Dipeptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Coupling1 Couple Fmoc-Ala-OH (HBTU/DIPEA) Swell->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling2 Couple Fmoc-(R)-3-amino- 2-benzylpropanoic acid (HBTU/DIPEA) Deprotection1->Coupling2 Coupling1->Deprotection1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Coupling2->Deprotection2 Purification RP-HPLC Purification Cleavage->Purification FinalProduct Dipeptide Product Purification->FinalProduct

Caption: Solid-Phase Synthesis Workflow for a Dipeptide.

References

Technical Guide to the Solubility Profile of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (R)-3-Amino-2-benzylpropanoic acid hydrochloride is limited. This guide provides a comprehensive framework of the experimental protocols and data presentation standards that should be employed to determine its complete solubility profile.

Introduction

This compound is a chiral amino acid derivative utilized as a key building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Understanding its solubility is a critical first step in preclinical development, influencing formulation strategies, bioavailability, and the design of in vitro assays. This document outlines the standard methodologies for determining the thermodynamic and kinetic solubility of an active pharmaceutical ingredient (API) such as this, providing a robust framework for its characterization.

Solubility Data Presentation

A comprehensive solubility profile requires assessing the compound's behavior in various aqueous and organic solvents under different conditions. The collected data should be organized systematically for clarity and comparative analysis.

Table 1: Hypothetical Solubility Profile of this compound

Solvent SystempHTemperature (°C)Solubility (mg/mL)Method
Purified WaterNeutral25Data to be determinedThermodynamic
Purified WaterNeutral37Data to be determinedThermodynamic
0.1 N HCl1.237Data to be determinedThermodynamic
Acetate Buffer4.537Data to be determinedThermodynamic
Phosphate Buffer (PBS)6.837Data to be determinedThermodynamic
Phosphate Buffer (PBS)7.437Data to be determinedThermodynamic
EthanolN/A25Data to be determinedThermodynamic
MethanolN/A25Data to be determinedThermodynamic
Dimethyl Sulfoxide (DMSO)N/A25Data to be determinedThermodynamic
Phosphate Buffer (PBS)7.437Data to be determinedKinetic

Experimental Protocols

Two primary types of solubility are assessed during drug development: thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the undissolved solid phase.[2] The shake-flask method is the gold standard for this determination.[3]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvent systems (as outlined in Table 1). The excess solid is crucial to ensure a saturated solution is achieved.[4]

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] The system is considered at equilibrium when consecutive measurements of the solute concentration do not show significant variation.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm PVDF filter).[6]

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant with the appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the API from any potential impurities or degradants.[7] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and no interfering excipients are present.[8][9]

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of the compound in the saturated supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution. It is a high-throughput method often used in early drug discovery to rank compounds.[10][11] The process typically starts with the compound dissolved in an organic solvent, usually DMSO.[6]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[10]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO stock dilution to a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4). This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.[6][12]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[12]

  • Precipitation Measurement: Determine the point of precipitation. This can be done using several methods:

    • Turbidimetry/Nephelometry: Use a plate reader to measure the light scattering caused by the formation of solid particles (precipitate). The concentration at which turbidity significantly increases is the kinetic solubility.[13][14]

    • Direct UV/HPLC Analysis: After incubation, filter the plate to remove the precipitate. The concentration of the compound remaining in the filtrate is then measured by UV-Vis spectroscopy or HPLC.[7][12]

Visualizations

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantification start Add Excess API to Solvent shake Seal and Agitate at Constant Temperature (24-72h) start->shake centrifuge Centrifuge or Filter to Separate Solid shake->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate

Caption: Thermodynamic Solubility Workflow.

G cluster_complex Complex Formulation Options solubility_result Solubility Result (Dose/Solubility Volume) high_sol High Solubility (< 250 mL) solubility_result->high_sol Yes low_sol Low Solubility (> 250 mL) solubility_result->low_sol No formulation_simple Proceed with Simple Formulation (e.g., Aqueous Solution, Immediate-Release Tablet) high_sol->formulation_simple formulation_complex Requires Enabling Formulation Strategies low_sol->formulation_complex solubilization Solubilization (Co-solvents, Surfactants) formulation_complex->solubilization particle_size Particle Size Reduction (Micronization, Nanonization) formulation_complex->particle_size amorphization Amorphous Solid Dispersions formulation_complex->amorphization

Caption: Formulation Decision Tree Based on Solubility.

References

(R)-3-Amino-2-benzylpropanoic acid hydrochloride: A Comprehensive Technical Guide to its Stereochemistry and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its stereochemical configuration is paramount to its biological activity and efficacy. This technical guide provides an in-depth analysis of the stereochemistry and chirality of this compound, including its physicochemical properties, synthesis, and methods for determining its enantiomeric purity. While specific experimental data for the hydrochloride salt is not widely published, this guide furnishes detailed experimental protocols that can be adapted by researchers for its comprehensive characterization.

Introduction

This compound, a derivative of β-alanine, possesses a stereogenic center at the C2 position of the propanoic acid backbone. The "(R)" designation signifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the benzyl and amino groups is critical for its interaction with biological targets and its utility as a chiral synthon in drug development. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Physicochemical Properties

PropertyValueReference
IUPAC Name (2R)-3-amino-2-benzylpropanoic acid hydrochlorideN/A
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
CAS Number 1276055-51-6N/A
Appearance White to off-white solid (typical)N/A
Solubility Soluble in water[1]
Storage 2-8 °C[1]
Specific Optical Rotation Not reported for the hydrochloride salt.N/A

Stereochemistry and Chirality

The core of (R)-3-Amino-2-benzylpropanoic acid's utility lies in its defined stereochemistry. The chiral center at the C2 position dictates the three-dimensional orientation of the functional groups, which is crucial for molecular recognition by enzymes and receptors.

The (R)-Configuration

The absolute configuration of the stereocenter is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon (C2) are ranked by atomic number:

  • -NH₂ (Amino group)

  • -COOH (Carboxylic acid group)

  • -CH₂-Ph (Benzyl group)

  • -H (Hydrogen)

When viewed with the lowest priority group (hydrogen) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (amino → carboxylic acid → benzyl) follows a clockwise direction, hence the (R) designation.

Importance of Enantiomeric Purity

In drug development, the use of a single enantiomer is often critical as the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. The (S)-enantiomer of 3-amino-2-benzylpropanoic acid could be inactive, have a different mode of action, or even be toxic. Therefore, the synthesis and characterization of the enantiomerically pure (R)-form are of utmost importance.

Synthesis of Enantiomerically Pure (R)-3-Amino-2-benzylpropanoic acid

The synthesis of enantiomerically pure β-amino acids like the target compound is a significant area of research. Asymmetric synthesis is a common approach to obtain the desired enantiomer with high purity.

Asymmetric Synthesis Approach

One established method for the asymmetric synthesis of 2-substituted-3-aminopropanoic acids involves the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated carbonyl compound.[2] This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.

dot

Asymmetric_Synthesis ChiralAuxiliary Chiral Auxiliary (e.g., from L-valine) AcryloylDerivative N-Acryloyl Derivative ChiralAuxiliary->AcryloylDerivative Formation ConjugateAddition Conjugate Addition AcryloylDerivative->ConjugateAddition LithiumAmide Lithium Dibenzylamide (Nitrogen Nucleophile) LithiumAmide->ConjugateAddition EnolateIntermediate Lithium β-Amino Enolate ConjugateAddition->EnolateIntermediate Alkylation Alkylation (with Benzyl Bromide) EnolateIntermediate->Alkylation AlkylatedProduct Alkylated Intermediate Alkylation->AlkylatedProduct Deprotection Deprotection AlkylatedProduct->Deprotection FinalProduct (R)-3-Amino-2-benzylpropanoic acid Deprotection->FinalProduct

Caption: Asymmetric synthesis workflow for (R)-3-Amino-2-benzylpropanoic acid.

Experimental Protocols

Detailed experimental protocols are crucial for researchers working with this compound. The following sections provide methodologies for synthesis and stereochemical analysis.

Protocol for Asymmetric Synthesis

This protocol is a generalized procedure based on the conjugate addition approach.[2]

Materials:

  • (S)-N-Acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one (chiral auxiliary derivative)

  • Lithium dibenzylamide

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Formation of the Lithium Enolate: Dissolve the chiral N-acryloyl derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Add a solution of lithium dibenzylamide in THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium β-amino enolate.

  • Alkylation: To the cold enolate solution, add benzyl bromide dropwise. Allow the reaction to stir at -78 °C for several hours and then warm slowly to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Salt Formation: The resulting crude product is then deprotected. This typically involves acidic or basic hydrolysis to cleave the chiral auxiliary. Following purification (e.g., by chromatography), the free amino acid is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization to obtain the enantiomerically pure this compound.

Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[3] Two primary approaches are direct and indirect separation.

dot

HPLC_Workflow cluster_direct Direct Separation cluster_indirect Indirect Separation Direct_Sample Dissolve Sample in Mobile Phase Chiral_Column Inject onto Chiral Stationary Phase (CSP) Column Direct_Sample->Chiral_Column Direct_Detection UV Detection Chiral_Column->Direct_Detection Analysis Data Analysis: Calculate Enantiomeric Excess (% ee) Direct_Detection->Analysis Indirect_Sample Dissolve Sample Derivatization React with Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) Indirect_Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Achiral_Column Inject onto Achiral (e.g., C18) Column Diastereomers->Achiral_Column Indirect_Detection UV/Fluorescence Detection Achiral_Column->Indirect_Detection Indirect_Detection->Analysis Start Sample of (R)-3-Amino-2-benzylpropanoic acid HCl cluster_direct cluster_direct Start->cluster_direct cluster_indirect cluster_indirect Start->cluster_indirect

Caption: Workflow for determining enantiomeric excess by HPLC.

5.2.1. Direct Method using a Chiral Stationary Phase (CSP)

Materials:

  • This compound sample

  • Racemic (R,S)-3-Amino-2-benzylpropanoic acid hydrochloride (for method development)

  • HPLC grade solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC™ T)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For amino acids on a teicoplanin-based CSP, a common mobile phase consists of a mixture of an organic solvent (e.g., methanol or ethanol) and water with a small amount of an acidic or basic additive to control ionization. A typical starting point could be 80:20 (v/v) methanol:water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

    • Inject the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

5.2.2. Indirect Method using a Chiral Derivatizing Agent (CDA)

Materials:

  • This compound sample

  • Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)[3]

  • Sodium bicarbonate solution

  • Acetone

  • Hydrochloric acid

  • Standard C18 reversed-phase HPLC column

Procedure:

  • Derivatization:

    • Dissolve the amino acid sample in a sodium bicarbonate solution.

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture to allow the derivatization reaction to proceed.

    • Neutralize the reaction with hydrochloric acid.

    • Prepare the sample for HPLC analysis by diluting with the mobile phase.

  • HPLC Analysis:

    • Use a standard C18 column.

    • The mobile phase is typically a gradient of water and acetonitrile containing an acid modifier like trifluoroacetic acid.

    • The resulting diastereomers will have different retention times and can be separated on the achiral column.

    • Detect the diastereomers using a UV detector (e.g., at 340 nm for Marfey's reagent derivatives).

  • Data Analysis: Calculate the enantiomeric excess based on the peak areas of the two diastereomers, similar to the direct method.

Biological Relevance and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are found in biologically active molecules. Derivatives of similar (R)-2-amino-propanoic acids have shown activity as N-methyl-D-aspartate (NMDA) receptor glycine site agonists.[4][5] The NMDA receptor is a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

dot

NMDA_Pathway Agonist (R)-2-amino-3-triazolpropanoic acid (Derivative) NMDAR NMDA Receptor (Glycine Binding Site - GluN1 subunit) Agonist->NMDAR Binds to ChannelOpening Receptor Activation & Ion Channel Opening NMDAR->ChannelOpening CaInflux Ca²⁺ Influx ChannelOpening->CaInflux Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB activation) CaInflux->Downstream SynapticPlasticity Modulation of Synaptic Plasticity (LTP/LTD) Downstream->SynapticPlasticity

Caption: Potential signaling pathway for derivatives of (R)-3-Amino-2-benzylpropanoic acid.

The precise stereochemistry of these agonists is critical for their binding to the GluN1 subunit of the NMDA receptor. This suggests that molecules synthesized using (R)-3-Amino-2-benzylpropanoic acid as a chiral building block could be designed to modulate NMDA receptor activity, with potential therapeutic applications in neurological and psychiatric disorders.

Conclusion

References

(R)-3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid derivative, serves as a crucial building block in the synthesis of a variety of biologically active molecules. While direct quantitative data on the intrinsic biological activity of this compound is not extensively documented, its core structure is integral to the development of potent and selective modulators of key neurological targets. This technical guide provides an in-depth overview of the biological activities associated with molecules derived from this scaffold, with a particular focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA) transporter inhibitors. Detailed experimental protocols for relevant biological assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound, also known as (R)-β-homophenylalanine hydrochloride, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid backbone and chiral nature make it an attractive scaffold for the design of peptidomimetics and small molecule inhibitors with specific stereochemical requirements for target engagement. This compound is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1] The introduction of the (R)-3-Amino-2-benzylpropanoic acid moiety can confer improved metabolic stability and altered pharmacokinetic profiles to parent compounds.

Biological Activities of Derived Compounds

The primary biological significance of this compound lies in its use as a precursor for compounds with notable activity at key central nervous system targets.

NMDA Receptor Antagonism

Derivatives of (R)-3-Amino-2-benzylpropanoic acid have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.[2] Compounds that can selectively block the NMDA receptor are therefore of significant therapeutic interest. The benzyl group of the (R)-3-Amino-2-benzylpropanoic acid scaffold can be strategically modified to interact with specific binding sites on the NMDA receptor complex.

GABA Transporter Inhibition

The (R)-3-Amino-2-benzylpropanoic acid scaffold has also been incorporated into inhibitors of GABA transporters (GATs). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its reuptake from the synaptic cleft by GATs is a key mechanism for terminating inhibitory neurotransmission.[4][5][6][7] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological conditions characterized by neuronal hyperexcitability. Potent and selective inhibitors of GAT-1, a major GABA transporter subtype, have been developed, with some exhibiting IC50 values in the nanomolar range.[7]

Quantitative Data

Compound Class/NameTransporter TargetActivity (IC50)Reference
NNC-711human GAT-10.04 µM[7]
Tiagabinehuman GAT-10.07 µM[7]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-35 µM[8]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-221 µM[8]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-1> 200 µM[8]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidBGT-1140 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of compounds derived from the (R)-3-Amino-2-benzylpropanoic acid scaffold.

GABA Transporter Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of GABA transporters.

Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • HEK293 cells stably expressing the human GAT-1 transporter.

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions).

  • [³H]-GABA (radiolabeled substrate).

  • Test compound stock solution.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Culture HEK293-hGAT-1 cells in DMEM supplemented with fetal bovine serum and appropriate antibiotics in 96-well plates until confluent.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed Uptake Buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA to each well.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50) by non-linear regression analysis of the concentration-response curve.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Objective: To determine the Ki of a test compound for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors).

  • Assay Buffer (e.g., Tris-HCl buffer).

  • Radioligand (e.g., [³H]-CGP 39653, a potent NMDA receptor antagonist).

  • Test compound stock solution.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare a suspension of rat cortical membranes in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add the membrane suspension, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Determine the IC50 value from the competition curve and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The biological effects of compounds derived from (R)-3-Amino-2-benzylpropanoic acid are mediated through their interaction with specific signaling pathways.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger a cascade of intracellular events. Antagonists derived from the (R)-3-Amino-2-benzylpropanoic acid scaffold would block this pathway.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine Glycine->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens CaM Calmodulin (CaM) Ca_influx->CaM activates CaMKII CaMKII CaM->CaMKII activates CREB CREB Phosphorylation CaMKII->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates Antagonist (R)-3-Amino-2-benzylpropanoic acid derivative (Antagonist) Antagonist->NMDAR blocks

Caption: NMDA Receptor Signaling Pathway and its inhibition.

GABA Transporter (GAT-1) Workflow

Inhibitors based on the (R)-3-Amino-2-benzylpropanoic acid scaffold block the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing inhibitory neurotransmission.

GABA_Transporter_Workflow cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Inhibitor (R)-3-Amino-2-benzylpropanoic acid derivative (Inhibitor) Inhibitor->GAT1 blocks GABA_synapse->GAT1 binds GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Workflow of GABAergic synapse and GAT-1 inhibition.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry, providing a versatile scaffold for the development of potent and selective modulators of critical neurological targets. While the compound itself may not possess significant intrinsic biological activity, its derivatives have shown considerable promise as NMDA receptor antagonists and GABA transporter inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of molecules derived from this important chemical entity. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

(R)-3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Review of a Potent GABA B Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, also known in the pharmaceutical industry as Lesogaberan (AZD3355), is a potent and selective agonist of the GABA B receptor.[1][2] This technical guide provides a comprehensive review of the available literature on its chemical properties, synthesis, biological activity, and mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neurology and gastroenterology. The compound has been investigated for its therapeutic potential in conditions such as gastroesophageal reflux disease (GERD) and non-alcoholic steatohepatitis (NASH).[3][4]

Physicochemical Properties

This compound is a chiral amino acid derivative.[5] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[5]
Molecular Weight 215.68 g/mol [5]
CAS Number 1276055-51-6[6]
Storage Conditions 2-8 °C, Inert atmosphere[5]

Synthesis

A plausible synthetic route, based on the synthesis of similar β-amino acids, is outlined below. This should be considered a general workflow and would require optimization for specific application.

G cluster_synthesis General Synthetic Workflow start Prochiral Nitroalkene michael_addition Asymmetric Michael Addition start->michael_addition malonate Malonic Acid Ester malonate->michael_addition organocatalyst Chiral Organocatalyst (e.g., thiourea-based) organocatalyst->michael_addition intermediate Chiral Nitroalkane Adduct michael_addition->intermediate reduction Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate->reduction hydrolysis Ester Hydrolysis (e.g., LiOH) reduction->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation free_base (R)-3-Amino-2-benzylpropanoic Acid decarboxylation->free_base hcl_salt HCl Treatment (e.g., HCl in Ether) free_base->hcl_salt final_product This compound hcl_salt->final_product

A generalized synthetic workflow for β-amino acids.

Biological Activity

This compound is a potent and selective agonist for the GABA B receptor.[1][2] Its biological activity has been characterized in various in vitro and in vivo models.

ParameterValueSpecies/SystemReference
EC₅₀ 8.6 nMHuman recombinant GABA B receptors[1][7]
Ki (GABA B) 5.1 nMRat brain membranes ([³H]GABA displacement)[1][7]
Ki (GABA A) 1.4 µMRat brain membranes ([³H]GABA displacement)[1][7]
Selectivity ~600-fold for GABA B over GABA A[8]

These data demonstrate the high affinity and selectivity of (R)-3-Amino-2-benzylpropanoic acid for the GABA B receptor.

Mechanism of Action: GABA B Receptor Signaling

As a GABA B receptor agonist, this compound mimics the action of the endogenous neurotransmitter γ-aminobutyric acid (GABA) at this receptor. GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

Upon agonist binding, the GABA B receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family. The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems.

The primary signaling pathways initiated by GABA B receptor activation include:

  • Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand (R)-3-Amino-2-benzylpropanoic acid (Agonist) gabab_receptor GABA B Receptor (Heterodimer) ligand->gabab_receptor Binds g_protein Gi/o Protein (αβγ) gabab_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gαi/o inhibits girk_channel GIRK Channel (K+) g_protein->girk_channel Gβγ activates vgcc VGCC (Ca2+) g_protein->vgcc Gβγ inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to k_ion K+ girk_channel->k_ion Efflux ca_ion Ca2+ vgcc->ca_ion Influx atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) k_ion->hyperpolarization reduced_release Reduced Neurotransmitter Release ca_ion->reduced_release

GABA B receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar compounds, the following outlines a general approach for a GABA B receptor binding assay and a functional assay.

GABA B Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA B receptor using a radiolabeled ligand.

Materials:

  • Rat brain membranes (source of GABA B receptors)

  • [³H]GABA (radioligand)

  • Test compound: this compound

  • Binding buffer (e.g., Tris-HCl buffer with divalent cations)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a suspension of rat brain membranes in binding buffer.

  • In a series of tubes, add a fixed concentration of [³H]GABA.

  • To these tubes, add varying concentrations of the test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled GABA).

  • Initiate the binding reaction by adding the membrane suspension to all tubes.

  • Incubate at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of the test compound, which can then be used to calculate the Ki (inhibition constant).

G cluster_workflow GABA B Receptor Binding Assay Workflow prep Prepare Reagents: - Brain Membranes - [³H]GABA - Test Compound - Buffers incubation Incubate: Membranes + [³H]GABA + Test Compound prep->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC₅₀/Ki determination) scintillation->analysis

Workflow for a GABA B receptor binding assay.
Functional Assay: [³⁵S]GTPγS Binding (General Protocol)

This assay measures the functional activation of G-proteins coupled to the GABA B receptor upon agonist binding.

Materials:

  • Cell membranes expressing GABA B receptors

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • Test compound: this compound

  • Assay buffer (e.g., HEPES buffer with MgCl₂ and NaCl)

Procedure:

  • Prepare a suspension of cell membranes in the assay buffer.

  • In a series of tubes, add GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding the membrane suspension and [³⁵S]GTPγS.

  • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data to determine the EC₅₀ and maximal stimulation (Emax) for the test compound.

Applications and Therapeutic Potential

This compound has been primarily investigated for its potential in treating gastroesophageal reflux disease (GERD).[3] As a GABA B receptor agonist, it can reduce transient lower esophageal sphincter relaxations (TLESRs), a major mechanism underlying reflux.[8][9] More recently, its therapeutic potential has been explored for non-alcoholic steatohepatitis (NASH), where it has shown anti-inflammatory and anti-fibrotic effects in preclinical models.[4][10] Its applications also extend to being a valuable building block in peptide synthesis and biochemical research.[5]

Conclusion

This compound (Lesogaberan) is a well-characterized, potent, and selective GABA B receptor agonist. Its high affinity for the GABA B receptor and its demonstrated efficacy in preclinical and clinical models for GERD highlight its therapeutic potential. The ongoing research into its utility for other conditions such as NASH underscores the continued interest in this compound. This technical guide provides a summary of the key data and methodologies relevant to researchers and drug development professionals working with this and related molecules. Further research is warranted to fully elucidate its therapeutic applications and to develop optimized synthetic and analytical protocols.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a chiral β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its incorporation into peptide sequences can impart unique structural and functional properties, such as enhanced resistance to proteolytic degradation and the ability to form novel secondary structures.[2][3] These characteristics make it a compelling candidate for the development of therapeutic peptides with improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the incorporation of (R)-3-Amino-2-benzylpropanoic acid hydrochloride into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The unique structural features of (R)-3-Amino-2-benzylpropanoic acid lend themselves to a variety of applications in drug discovery and development:

  • Peptidomimetic Design: As a β-amino acid, it introduces an additional carbon into the peptide backbone, altering the conformational properties of the resulting peptide. This can lead to the design of peptides with novel receptor binding affinities and specificities.

  • Enhanced Proteolytic Stability: Peptides containing β-amino acids often exhibit increased resistance to degradation by proteases, a critical attribute for improving the in vivo half-life of peptide-based drugs.[2][3]

  • Modulation of Secondary Structure: The incorporation of β-amino acids can induce the formation of unique helical and turn structures not accessible to natural α-peptides, opening new avenues for targeting protein-protein interactions.

  • Drug Delivery and Formulation: The physicochemical properties of peptides can be modified by the inclusion of this amino acid, potentially improving solubility and stability in pharmaceutical formulations.[1]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Preparation

The choice of resin depends on whether the C-terminus of the final peptide will be an acid or an amide.

  • For C-terminal peptide acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin is recommended.

  • For C-terminal peptide amides: Rink Amide resin is a suitable choice.

Protocol 1.1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Loading of the First Amino Acid (Fmoc-AA-OH)

This protocol describes the loading of the first standard Fmoc-protected α-amino acid onto the resin.

Protocol 2.1: Loading on Wang Resin

  • Dissolve 2-4 equivalents of the Fmoc-amino acid in a minimal amount of DMF.

  • Add 2-4 equivalents of a coupling reagent such as HBTU/HOBt or DIC.

  • Add 4-8 equivalents of a base like N,N-diisopropylethylamine (DIPEA).

  • Add the activation mixture to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

Protocol 3.1: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

Protocol 3.2: Coupling of (Fmoc-(R)-3-Amino-2-benzylpropanoic acid)

Due to the potential for steric hindrance with β-amino acids, optimized coupling conditions are crucial.

  • Pre-activation: In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-Amino-2-benzylpropanoic acid, 2.9 equivalents of a coupling reagent (e.g., HATU or HBTU), and 6 equivalents of DIPEA or 2,4,6-collidine in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

This step cleaves the peptide from the resin and removes the side-chain protecting groups.

Protocol 4.1: Cleavage from Resin

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Protocol 5.1: Peptide Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them for purity.

Protocol 5.2: Peptide Analysis

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Assess the purity of the final product by analytical RP-HPLC.

Quantitative Data Summary

The following table provides illustrative data for the synthesis of a model hexapeptide containing one (R)-3-Amino-2-benzylpropanoic acid residue. Note: This data is for exemplary purposes and actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterValueMethod of Determination
Crude Peptide Yield 65%Gravimetric analysis
Purity (Crude) 55%Analytical RP-HPLC
Purity (After Purification) >98%Analytical RP-HPLC
Coupling Efficiency >99%Kaiser Test / UV-Vis
Final Purified Yield 25%Gravimetric analysis
Observed Mass (M+H)+ Matches Theoretical MassESI-MS

Visualizations

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Select Resin (Wang, 2-CTC, or Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After final coupling Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Pathway Fmoc_AA Fmoc-(R)-3-Amino-2- benzylpropanoic acid Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Formation of New Peptide Bond Activated_Ester->Peptide_Bond Resin_Amine Deprotected N-terminal Amine on Resin Resin_Amine->Peptide_Bond

Caption: Activation and coupling pathway for the amino acid.

References

Application Notes and Protocols: (R)-3-Amino-2-benzylpropanoic acid hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral β-amino acid derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and peptidomimetics.[1] Its incorporation into peptide backbones can induce specific secondary structures, such as helices and turns, and often imparts increased resistance to enzymatic degradation compared to their natural α-amino acid counterparts. This enhanced metabolic stability, coupled with the ability to explore unique conformational spaces, makes (R)-3-amino-2-benzylpropanoic acid and other β-amino acids valuable tools in drug discovery and development, particularly for creating novel therapeutic agents.[2] These application notes provide an overview of the synthetic strategies to access this chiral building block and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Synthetic Strategies for (R)-3-Amino-2-benzylpropanoic acid

The asymmetric synthesis of β-amino acids, including the title compound, is a well-explored area of research. Several key strategies have been developed to obtain enantiomerically pure β-amino acids.

1. Asymmetric Conjugate Addition:

A prevalent method for the asymmetric synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Chiral auxiliaries or chiral catalysts are employed to control the stereochemistry of the newly formed stereocenter. For instance, the conjugate addition of lithium amides to α,β-unsaturated esters can yield β-amino esters with high diastereoselectivity and enantioselectivity.[3] Subsequent deprotection steps then afford the desired β-amino acid.

2. Chiral Resolution:

Racemic 3-amino-2-benzylpropanoic acid can be synthesized and then resolved into its constituent enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Enzymatic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture, is another powerful method for obtaining enantiomerically pure compounds.[4]

3. From Chiral Precursors:

Enantiomerically pure (R)-3-amino-2-benzylpropanoic acid can also be synthesized from readily available chiral starting materials, such as α-amino acids. This often involves homologation reactions, where the carbon backbone of the α-amino acid is extended by one carbon atom.

Data Presentation

Table 1: Asymmetric Synthesis of β-Amino Acid Derivatives via Conjugate Addition

EntryMichael AcceptorNitrogen NucleophileCatalyst/AuxiliaryDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)Reference
1(S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-oneLithium dibenzylamideChiral Auxiliary>98%>98%Good[5]
2(S)-N(3)-(2'-alkylacryloyl)-4-isopropyl-5,5-dimethyloxazolidin-2-onesVarious secondary lithium amidesChiral AuxiliaryHighHighGood[3]

Table 2: Catalytic Asymmetric Synthesis of Unprotected β²-Amino Acids

EntrySubstrateCatalystEnantiomeric Ratio (e.r.)Yield (%)Reference
1α-Benzyl bis-silyl ketene acetalImidodiphosphorimidate (IDPi)95.5:4.599[6]
2β-Phenyl substituted bis-silyl ketene acetalsImidodiphosphorimidate (IDPi)~95:5>90[6]
3β-Phenyl (electron-withdrawing groups) bis-silyl ketene acetalsImidodiphosphorimidate (IDPi)>97:3>90[6]

Experimental Protocols

Protocol 1: Proposed Asymmetric Synthesis of (R)-3-Amino-2-benzylpropanoic acid via Conjugate Addition (Adapted from related literature)

This protocol is a representative procedure adapted from the synthesis of similar 2-substituted-3-aminopropanoic acids.[3][5]

Step 1: Conjugate Addition

  • To a solution of a suitable chiral auxiliary-derived acrylamide, for example, (S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one, in anhydrous THF at -78 °C, add a solution of lithium dibenzylamide in THF.

  • Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 2: Deprotection

  • Cleave the chiral auxiliary from the product of Step 1 under appropriate conditions (e.g., hydrolysis with lithium hydroxide).

  • Remove the benzyl protecting groups from the nitrogen atom via catalytic hydrogenation (e.g., using Pd/C in a suitable solvent).

  • Acidify the resulting amino acid with HCl to obtain the hydrochloride salt.

  • Purify the final product by recrystallization.

Protocol 2: Incorporation of N-Fmoc-(R)-3-Amino-2-benzylpropanoic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing (R)-3-amino-2-benzylpropanoic acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N-Fmoc-(R)-3-amino-2-benzylpropanoic acid

  • Other required N-Fmoc protected α-amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

1. Resin Preparation:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.[7]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of N-Fmoc-(R)-3-Amino-2-benzylpropanoic acid:

  • In a separate vial, dissolve N-Fmoc-(R)-3-amino-2-benzylpropanoic acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

  • Pre-activate the mixture by allowing it to stand for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of β-amino acids may require longer reaction times or double coupling due to steric hindrance.[8]

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Synthesis of (R)-3-Amino-2-benzylpropanoic acid cluster_spps Solid-Phase Peptide Synthesis (SPPS) start_synthesis Chiral Precursor / Racemic Mixture conjugate_addition Asymmetric Conjugate Addition start_synthesis->conjugate_addition chiral_resolution Chiral Resolution start_synthesis->chiral_resolution deprotection Deprotection conjugate_addition->deprotection product (R)-3-Amino-2-benzylpropanoic acid HCl chiral_resolution->product deprotection->product coupling Coupling of N-Fmoc-(R)-3-Amino-2-benzylpropanoic acid product->coupling N-Fmoc Protection resin Resin Swelling deprotection_spps Fmoc Deprotection resin->deprotection_spps deprotection_spps->coupling elongation Chain Elongation (repeat deprotection/coupling) coupling->elongation cleavage Cleavage & Deprotection elongation->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: General workflow for the synthesis and application of (R)-3-Amino-2-benzylpropanoic acid.

spss_cycle resin Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (N-Fmoc-AA, HBTU/HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

logical_relationship cluster_properties Properties building_block (R)-3-Amino-2-benzylpropanoic acid HCl (Chiral Building Block) peptidomimetics Peptidomimetics building_block->peptidomimetics bioactive_molecules Bioactive Molecules building_block->bioactive_molecules defined_stereochem Defined Stereochemistry building_block->defined_stereochem structural_constraints Structural Constraints building_block->structural_constraints drug_discovery Drug Discovery & Development peptidomimetics->drug_discovery enzymatic_stability Increased Enzymatic Stability peptidomimetics->enzymatic_stability bioactive_molecules->drug_discovery

Caption: Logical relationship of the chiral building block to its applications.

References

Application Notes and Protocols for Asymmetric Synthesis Incorporating (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-3-Amino-2-benzylpropanoic acid hydrochloride as a chiral building block in asymmetric synthesis, with a primary focus on its incorporation into peptides and peptidomimetics. The protocols detailed below are intended to serve as a guide for the synthesis of novel bioactive molecules.

Introduction

This compound is a valuable chiral β-amino acid derivative widely employed in pharmaceutical research and development.[1] Its stereochemically defined structure makes it a crucial component in the asymmetric synthesis of complex molecules, particularly in the design of peptide-based therapeutics and drugs targeting neurological disorders.[1] The incorporation of this β-amino acid into peptide backbones can enhance proteolytic stability and induce specific secondary structures, which are desirable properties for drug candidates.

Key Applications

The primary application of this compound is in the synthesis of β-peptides and mixed α/β-peptides. These peptidomimetics are of significant interest in drug discovery due to their potential for improved pharmacokinetic profiles compared to their natural α-peptide counterparts.

Table 1: Applications of this compound

Application AreaDescription
Pharmaceutical Development Serves as a key intermediate in the synthesis of drug candidates, particularly for neurological disorders.[1]
Peptide Synthesis Used as a building block for the creation of β-peptides and mixed α/β-peptides with enhanced stability.
Bioactive Molecule Synthesis Incorporated into various bioactive molecules to explore structure-activity relationships.
Peptidomimetics Utilized to create peptide mimics with improved therapeutic properties.

Experimental Protocols

The following protocols describe the incorporation of (R)-3-Amino-2-benzylpropanoic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Preparation of Fmoc-(R)-3-Amino-2-benzylpropanoic Acid

To incorporate (R)-3-Amino-2-benzylpropanoic acid into a peptide using Fmoc-based SPPS, its amino group must first be protected with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve this compound in a 10% solution of sodium bicarbonate in water.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and precipitate the product from a DCM/hexane mixture to yield Fmoc-(R)-3-Amino-2-benzylpropanoic acid as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

This protocol details the manual synthesis of a dipeptide, for example, by coupling an N-terminal Fmoc-protected α-amino acid to a resin-bound (R)-3-Amino-2-benzylpropanoic acid.

Materials:

  • Rink Amide resin

  • Fmoc-(R)-3-Amino-2-benzylpropanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • N-Fmoc-protected α-amino acid (e.g., Fmoc-Ala-OH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Table 2: Reagents for Dipeptide Synthesis

ReagentPurpose
Rink Amide ResinSolid support for peptide synthesis, yielding a C-terminal amide.
Fmoc-(R)-3-Amino-2-benzylpropanoic acidThe first amino acid to be attached to the resin.
DIC/HOBtCoupling reagents to activate the carboxylic acid for amide bond formation.
20% Piperidine in DMFReagent for the removal of the Fmoc protecting group.
N-Fmoc-protected α-amino acidThe second amino acid to be coupled to the growing peptide chain.
TFA/TIS/WaterCleavage cocktail to release the peptide from the resin.

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(R)-3-Amino-2-benzylpropanoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling:

    • Activate the N-Fmoc-protected α-amino acid (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group using 20% piperidine in DMF as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the purified dipeptide under vacuum.

Data Presentation

Quantitative data for a representative synthesis of a dipeptide incorporating (R)-3-Amino-2-benzylpropanoic acid is summarized below.

Table 3: Yield and Purity of a Representative Dipeptide

ParameterValue
Dipeptide Sequence Ala-(R)-β-Hphe-NH₂
Starting Resin Rink Amide (0.5 mmol/g)
Scale 0.1 mmol
Crude Yield 85%
Purity (HPLC) >95%
Enantiomeric Excess (of β-amino acid) >99%

Note: Yields and purity are dependent on the specific amino acid sequence and coupling conditions.

Visualizations

Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a dipeptide incorporating (R)-3-Amino-2-benzylpropanoic acid.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_first_coupling First Amino Acid Coupling cluster_deprotection1 Fmoc Deprotection cluster_second_coupling Second Amino Acid Coupling cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Couple1 Couple to Resin Swell->Couple1 Washes Fmoc_beta_AA Fmoc-(R)-3-Amino- 2-benzylpropanoic acid Activate1 Activate with DIC/HOBt Fmoc_beta_AA->Activate1 Activate1->Couple1 Deprotect1 Treat with 20% Piperidine/DMF Couple1->Deprotect1 Washes Couple2 Couple to Peptide-Resin Deprotect1->Couple2 Washes Fmoc_alpha_AA N-Fmoc-α-amino acid Activate2 Activate with DIC/HOBt Fmoc_alpha_AA->Activate2 Activate2->Couple2 Deprotect2 Final Fmoc Deprotection Couple2->Deprotect2 Washes Cleave Cleave from Resin (TFA/TIS/Water) Deprotect2->Cleave Purify Purify Dipeptide Cleave->Purify SPPS_Cycle Deprotection Fmoc Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid

References

Application Notes and Protocols for the Analytical Determination of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral amino acid derivative crucial in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed for researchers, scientists, and drug development professionals to ensure identity, purity, and enantiomeric specificity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity and determining the enantiomeric excess of this compound. Due to the chiral nature of the molecule, specific chiral stationary phases (CSPs) are required for the separation of its enantiomers. For achiral purity assessment, a standard reversed-phase column is suitable.

1.1. Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is critical for ensuring the stereochemical integrity of the compound. Polysaccharide-based or crown ether-based chiral stationary phases are often effective for this class of compounds[1][2][3][4].

Experimental Protocol: Chiral HPLC

  • Column Selection: Select a suitable chiral stationary phase, such as one based on a polysaccharide (e.g., cellulose or amylose derivatives) or a crown ether[1].

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup: Set up the HPLC system with the parameters outlined in Table 1.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Determine the area of the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Table 1: Chiral HPLC Method Parameters (Example)

ParameterValue/Description
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Elution The elution order of enantiomers (R before S or vice versa) must be determined using a racemic standard.

1.2. Reversed-Phase HPLC for Purity Assessment

For determining the chemical purity (presence of non-enantiomeric impurities), a standard reversed-phase HPLC method can be employed.

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: Use a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare a gradient mobile phase system as described in Table 2.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in water or a water/acetonitrile mixture.

  • Instrumentation Setup and Analysis: Configure the HPLC system according to Table 2 and inject the sample. Purity is determined by the area percent of the main peak relative to all other peaks.

Table 2: Reversed-Phase HPLC Method Parameters (Example)

ParameterValue/Description
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results p1 Mobile Phase Preparation a1 HPLC System Setup p1->a1 p2 Sample Preparation a2 Inject Sample p2->a2 a1->a2 a3 Data Acquisition a2->a3 r1 Chromatogram Analysis a3->r1 r2 Purity / ee% Calculation r1->r2

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are used to verify the chemical structure and ensure the absence of structural isomers.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterium Oxide (D₂O). D₂O is a common solvent for amino acid hydrochlorides[5].

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the D₂O solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the ¹H spectrum to the residual HDO signal (approx. 4.79 ppm).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm the structure.

Table 3: Predicted ¹H and ¹³C NMR Data (in D₂O)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Protons7.20 - 7.40multiplet5HPhenyl-H
~3.40multiplet1HCH
~3.20multiplet2HCH₂-N
~2.90multiplet2HCH₂-Ph
¹³C NMR Predicted δ (ppm) Assignment
Carbons~178C=O
~138Phenyl C (quaternary)
~129Phenyl CH
~128Phenyl CH
~127Phenyl CH
~48CH
~45CH₂-N
~36CH₂-Ph

Note: These are predicted values based on similar structures. Actual chemical shifts may vary.

Diagram 2: NMR Analysis Logical Flow

NMR_Logic Sample Dissolve Sample in D₂O Acquire Acquire ¹H & ¹³C Spectra Sample->Acquire Process Process FID Data Acquire->Process Analyze Interpret Spectra (Shifts, Coupling, Integration) Process->Analyze Confirm Structural Confirmation Analyze->Confirm

Caption: Logical flow for NMR structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used for confirming the molecular weight and for highly sensitive quantification, often in conjunction with liquid chromatography (LC-MS).

Experimental Protocol: LC-MS

  • LC Setup: Use the Reversed-Phase HPLC conditions described in Table 2, or a faster gradient for higher throughput.

  • MS Setup: Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source. Set the parameters as outlined in Table 4.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in the initial mobile phase.

  • Data Acquisition: Acquire data in full scan mode to identify the [M+H]⁺ ion. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

  • Data Analysis: Confirm the mass of the parent ion. For quantitative studies, construct a calibration curve using standards of known concentrations.

Table 4: Mass Spectrometry Parameters (Example)

ParameterValue/Description
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Expected Ion [M+H]⁺ at m/z 196.10 (for the free base)

Note: The molecular formula of the free base is C₁₀H₁₃NO₂ with a monoisotopic mass of 195.09 g/mol .

Diagram 3: LC-MS Workflow for Identity Confirmation

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Sample Inject Diluted Sample LC_Sep RP-HPLC Separation LC_Sample->LC_Sep MS_Ionize ESI+ Ionization LC_Sep->MS_Ionize MS_Analyze Mass Analysis (Full Scan) MS_Ionize->MS_Analyze MS_Detect Ion Detection MS_Analyze->MS_Detect Data_Mass Extract Mass Spectrum MS_Detect->Data_Mass Data_Confirm Confirm [M+H]⁺ at m/z ~196.1 Data_Mass->Data_Confirm

Caption: Workflow for LC-MS identity confirmation.

References

Protecting Group Strategies for (R)-3-Amino-2-benzylpropanoic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-benzylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex molecules. Its bifunctional nature, containing both a primary amine and a carboxylic acid, necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. This document provides detailed application notes and protocols for the protection of the amino and carboxylic acid functionalities of (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Introduction to Protecting Group Strategies

The strategic application of protecting groups is fundamental in modern organic synthesis, particularly in peptide synthesis and the development of complex drug molecules.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions without affecting other functional groups.[1] For molecules like (R)-3-Amino-2-benzylpropanoic acid, which possess multiple reactive sites, an orthogonal protection strategy is often employed. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and manipulation of one functional group in the presence of others.[3]

The most common strategies for protecting α-amino acids involve the protection of the amino group as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative.[][5] The carboxylic acid is typically protected as an ester, for instance, a methyl, ethyl, or benzyl ester.[][6] The choice of protecting groups depends on the overall synthetic plan and the compatibility with subsequent reaction conditions.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes common protecting group strategies for the amino and carboxylic acid functionalities of (R)-3-Amino-2-benzylpropanoic acid, along with typical reaction conditions and yields.

Functional GroupProtecting GroupReagentsSolvent(s)BaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Amino Group Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂ODioxane/Water, THF, CH₂Cl₂NaHCO₃, NaOH, Et₃NRoom Temperature2 - 1290 - 98
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Dioxane/Water, CH₂Cl₂Na₂CO₃, NaHCO₃0 to Room Temperature2 - 685 - 95
Carboxylic Acid Methyl Ester (Me)Thionyl chloride (SOCl₂), MethanolMethanol-Reflux4 - 880 - 90
Benzyl Ester (Bn)Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH)Toluene, Benzene-Reflux (azeotropic removal of water)6 - 1285 - 95

Experimental Protocols

Protection of the Amino Group

1. N-Boc Protection Protocol

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1M HCl solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product.

2. N-Cbz Protection Protocol

This protocol details the protection of the amino group using benzyl chloroformate.[7]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Water

    • Diethyl ether

    • 1M HCl solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in water and cool to 0 °C in an ice bath.

    • Add a solution of sodium carbonate (2.5 eq) in water, ensuring the temperature remains below 5 °C.

    • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise.[7]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.[7]

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the N-Cbz protected product.

Protection of the Carboxylic Acid Group

1. Methyl Esterification Protocol

This protocol describes the formation of the methyl ester of N-protected (R)-3-Amino-2-benzylpropanoic acid.

  • Materials:

    • N-protected (R)-3-Amino-2-benzylpropanoic acid (Boc or Cbz)

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Suspend the N-protected amino acid (1.0 eq) in anhydrous methanol and cool to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

2. Benzyl Esterification Protocol

This protocol details the formation of the benzyl ester of N-protected (R)-3-Amino-2-benzylpropanoic acid.[8]

  • Materials:

    • N-protected (R)-3-Amino-2-benzylpropanoic acid (Boc or Cbz)

    • Benzyl alcohol

    • p-Toluenesulfonic acid (p-TsOH) monohydrate

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add the N-protected amino acid (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Material cluster_protection Protection Strategies cluster_intermediate Protected Intermediates Start (R)-3-Amino-2-benzylpropanoic acid hydrochloride Amino_Protection Amino Group Protection (e.g., Boc, Cbz) Start->Amino_Protection Carboxyl_Protection Carboxylic Acid Protection (e.g., Methyl, Benzyl Ester) Start->Carboxyl_Protection (after N-protection) N_Protected N-Protected Amino Acid Amino_Protection->N_Protected C_Protected C-Protected Amino Acid Carboxyl_Protection->C_Protected (from N-protected) N_Protected->Carboxyl_Protection Di_Protected Di-Protected Amino Acid N_Protected->Di_Protected C_Protected->Di_Protected

Caption: General workflow for protecting group strategies.

G Amino_Acid (R)-3-Amino-2-benzylpropanoic acid (from hydrochloride salt) Product N-Boc or N-Cbz Protected Amino Acid Amino_Acid->Product Reagent (Boc)2O / Base or Cbz-Cl / Base Reagent->Product

Caption: Amino group protection reaction scheme.

G N_Protected_AA N-Protected (R)-3-Amino-2-benzylpropanoic acid Product N-Protected Amino Acid Ester N_Protected_AA->Product Reagent ROH / Acid Catalyst (e.g., MeOH/SOCl2 or BnOH/p-TsOH) Reagent->Product

Caption: Carboxylic acid protection reaction scheme.

References

Application Notes and Protocols for the Derivatization of (R)-3-Amino-2-benzylpropanoic acid hydrochloride for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral beta-amino acid of significant interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound and its enantiomeric purity is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolic research. Due to its polar nature and lack of a strong chromophore, direct analysis by common chromatographic techniques can be challenging. Derivatization is a key strategy to enhance its volatility for Gas Chromatography (GC) and improve its chromatographic retention and detectability for High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by HPLC with UV detection and GC-Mass Spectrometry (GC-MS).

Principle of Derivatization

Derivatization in this context involves the chemical modification of the amino and/or carboxylic acid functional groups of (R)-3-Amino-2-benzylpropanoic acid. This process aims to:

  • For HPLC Analysis: Introduce a chromophore to the molecule to allow for sensitive UV detection. For chiral analysis, a chiral derivatizing agent is used to create diastereomers that can be separated on a standard achiral reverse-phase column.

  • For GC-MS Analysis: Increase the volatility and thermal stability of the amino acid by replacing the polar protons on the amino and carboxyl groups with nonpolar groups, making it suitable for analysis in the gas phase.

Two common and effective derivatization approaches are detailed below:

  • HPLC Analysis: Pre-column derivatization using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent) for chiral separation and UV detection.

  • GC-MS Analysis: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to produce a volatile derivative.

Method 1: Chiral Derivatization for HPLC-UV Analysis

This method utilizes Marfey's Reagent (FDAA) to form diastereomeric derivatives of the (R)- and potential (S)-enantiomers of 3-Amino-2-benzylpropanoic acid. These diastereomers exhibit different physicochemical properties and can be separated on a standard C18 reverse-phase HPLC column, allowing for the determination of enantiomeric purity. The resulting derivatives contain a dinitrophenyl group, which is a strong chromophore, enabling sensitive UV detection.

Experimental Protocol: FDAA Derivatization

Reagents and Materials:

  • This compound standard and sample solutions

  • Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • HPLC-grade acetone

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in HPLC-grade water to prepare a stock solution (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with water.

  • Derivatization Reaction:

    • To a reaction vial, add 50 µL of the amino acid sample or standard solution (containing approximately 50 nmol of the amino acid).

    • Add 100 µL of 1 M sodium bicarbonate solution and vortex briefly.

    • Add 200 µL of the 1% FDAA solution in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour in the dark.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 2 M hydrochloric acid to stop the reaction.

  • Sample Finalization:

    • Evaporate the acetone under a gentle stream of nitrogen or by using a centrifugal vacuum concentrator.

    • Dilute the remaining aqueous solution with the initial mobile phase to a final volume of 1 mL.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions (Illustrative):

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 20 µL

Method 2: Silylation for GC-MS Analysis

This method is suitable for the quantitative analysis of total (R)-3-Amino-2-benzylpropanoic acid. Silylation with MTBSTFA converts the polar amino and carboxyl groups into their corresponding tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are more volatile and thermally stable, making them amenable to separation and detection by GC-MS.

Experimental Protocol: Silylation with MTBSTFA

Reagents and Materials:

  • This compound standard and sample solutions

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation and Drying:

    • Pipette a known volume of the amino acid sample or standard solution (containing approximately 10-100 µg of the amino acid) into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (+ 1% t-BDMCS).

    • Seal the vial tightly and vortex to dissolve the residue.

    • Heat the mixture at 100°C for 2-4 hours.

  • Sample Finalization:

    • Cool the reaction vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Dilution with an appropriate solvent (e.g., ethyl acetate) may be necessary depending on the concentration.

GC-MS Conditions (Illustrative):

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Temperature 250°C
Oven Program 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation

The following tables provide an illustrative summary of the expected quantitative data from the analysis of derivatized amino acids. Note: These values are based on published data for similar amino acids and should be experimentally determined for this compound during method validation.

Table 1: Illustrative HPLC-UV Performance Data for FDAA-Derivatized Amino Acids

ParameterExpected Value
Retention Time (L-enantiomer) ~15-20 min
Retention Time (D-enantiomer) ~20-25 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 1-10 pmol
Limit of Quantitation (LOQ) 5-30 pmol
Recovery 90-110%

Table 2: Illustrative GC-MS Performance Data for MTBSTFA-Derivatized Amino Acids

ParameterExpected Value
Retention Time ~12-18 min
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1-1 µM
Limit of Quantitation (LOQ) 0.5-5 µM
Precision (%RSD) < 15%

Visualizations

Experimental Workflow for Derivatization and Analysis

experimental_workflow start Start: (R)-3-Amino-2-benzylpropanoic acid hydrochloride Sample sample_prep Sample Preparation (Dissolution/Drying) start->sample_prep hplc_derivatization HPLC Derivatization (FDAA) sample_prep->hplc_derivatization For HPLC gcms_derivatization GC-MS Derivatization (Silylation - MTBSTFA) sample_prep->gcms_derivatization For GC-MS hplc_analysis HPLC-UV Analysis hplc_derivatization->hplc_analysis hplc_data Quantitative Data (Enantiomeric Purity) hplc_analysis->hplc_data end End: Analytical Report hplc_data->end gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Quantitative Data (Total Concentration) gcms_analysis->gcms_data gcms_data->end

Caption: Workflow for HPLC and GC-MS analysis of (R)-3-Amino-2-benzylpropanoic acid.

Logical Relationship of Derivatization Principles

derivatization_principles analyte (R)-3-Amino-2-benzylpropanoic acid (Polar, Poor UV absorption, Non-volatile) derivatization Derivatization analyte->derivatization hplc_product FDAA Derivative (Diastereomer with Chromophore) derivatization->hplc_product  Marfey's Reagent gcms_product Silyl Derivative (Volatile, Thermally Stable) derivatization->gcms_product  MTBSTFA hplc_analysis HPLC-UV (Separation & Detection) hplc_product->hplc_analysis gcms_analysis GC-MS (Separation & Detection) gcms_product->gcms_analysis

Applications in Medicinal Chemistry for Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the medicinal chemistry approaches for several key neurological disorders. It includes quantitative data for representative drug candidates, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Introduction

Medicinal chemistry plays a pivotal role in the discovery and development of novel therapeutics for a wide range of neurological disorders. These complex diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and epilepsy, are characterized by the progressive loss of structure or function of neurons. Current therapeutic strategies often focus on symptomatic relief, highlighting the urgent need for disease-modifying drugs.[1] This document explores several key therapeutic targets and the medicinal chemistry strategies employed to modulate their activity.

Key Therapeutic Targets and Strategies

The development of drugs for neurological disorders involves a variety of strategies targeting different aspects of disease pathology. Key areas of focus include the inhibition of pathogenic protein aggregation, modulation of neurotransmitter signaling pathways, and the correction of aberrant enzymatic activity.

Alzheimer's Disease: Targeting Amyloid-β Production

The amyloid cascade hypothesis remains a central theory in Alzheimer's disease pathogenesis, suggesting that the accumulation of amyloid-β (Aβ) peptides is a primary event.[2] One of the key enzymes involved in the production of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] Inhibition of BACE1 is therefore a major therapeutic strategy.

Quantitative Data: BACE1 Inhibitors

CompoundTargetIC50 / KiIndicationReference(s)
Verubecestat (MK-8931)BACE1Ki = 2.2 nMAlzheimer's Disease[4][5][6]
Verubecestat (MK-8931)BACE2Ki = 0.38 nMAlzheimer's Disease[4][6]
Lanabecestat (AZD3293)BACE1IC50 = 0.18 nMAlzheimer's Disease[7]
Atabecestat (JNJ-54861911)BACE1IC50 = 49 nM (cellular)Alzheimer's Disease[7]
Parkinson's Disease: Targeting LRRK2 Kinase Activity

Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a common cause of both familial and sporadic Parkinson's disease.[8] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime target for therapeutic intervention.[8]

Quantitative Data: LRRK2 Kinase Inhibitors

CompoundTargetIC50IndicationReference(s)
GSK2578215ALRRK2 (wild-type)10.9 nMParkinson's Disease[8][9][10]
GSK2578215ALRRK2 (G2019S mutant)8.9 nMParkinson's Disease[8][9][10][11]
GNE-7915LRRK29 nMParkinson's Disease[1]
PF-06447475LRRK23 nMParkinson's Disease[1]
Huntington's Disease: Modulating GPR52 and Mutant Huntingtin Aggregation

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT) which aggregates and causes neuronal toxicity.[12][13] Strategies to combat this include reducing mHTT levels and inhibiting its aggregation. The G protein-coupled receptor 52 (GPR52) has emerged as a novel target, as its inhibition has been shown to reduce mHTT levels.[12][13]

Quantitative Data: GPR52 Antagonists and Aggregation Inhibitors

CompoundTarget/ActionIC50 / EC50IndicationReference(s)
Comp-43GPR52 AntagonistIC50 = 0.63 µMHuntington's Disease[12]
Votoplam (PTC518)HTT Gene RegulatorIC50 ≤ 0.1 µMHuntington's Disease[14]
mHTT-IN-2mHTT InhibitorEC50 = 0.066 µMHuntington's Disease[14]
C2-8PolyQ Aggregation InhibitorIC50 = 0.05 µM (in cells)Huntington's Disease[14]
Epilepsy: Modulation of Voltage-Gated Sodium Channels

Epilepsy is characterized by recurrent seizures resulting from excessive and synchronous neuronal firing.[15] A key mechanism of action for many antiepileptic drugs is the blockade of voltage-gated sodium channels (Nav), which are crucial for the generation and propagation of action potentials.[16][17]

Quantitative Data: Sodium Channel Blockers

CompoundTargetIC50IndicationReference(s)
CarbamazepineVoltage-gated Na+ channelsIC50 (sustained current) = 18 µMEpilepsy[18]
CarbamazepineVoltage-gated Na+ channelsIC50 (transient current) = 56 µMEpilepsy[18]
LamotrigineVoltage-gated Na+ channels-Epilepsy[19]
LacosamideVoltage-gated Na+ channels-Epilepsy[19]

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol describes a method to measure the kinase activity of recombinant LRRK2.[8][11]

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant)

  • LRRKtide peptide substrate

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant LRRK2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[11]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[11]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Thioflavin T (ThT) Assay for Mutant Huntingtin Aggregation

This protocol is used to monitor the aggregation of mutant huntingtin protein in vitro.

Materials:

  • Purified recombinant mutant Huntingtin Exon 1 (HttEx1) protein

  • Aggregation buffer (e.g., PBS with protease inhibitors)

  • Thioflavin T (ThT) stock solution

  • Test compounds (inhibitors)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare solutions of HttEx1 protein in aggregation buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, mix the HttEx1 protein solution, ThT solution, and the test compound or vehicle control.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in a plate reader.

  • Measure the ThT fluorescence at regular intervals over a period of hours to days.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Analyze the kinetic parameters (lag time, maximum fluorescence) to assess the effect of the inhibitors on aggregation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][20][21][22]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[21]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.[21]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Whole-Cell Patch Clamp Recording of Sodium Channels

This protocol describes the basic steps for recording voltage-gated sodium currents from cultured cells.[4][9][23][24][25]

Materials:

  • Cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific Nav subtype)

  • External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling pipettes

  • Test compounds (modulators)

Procedure:

  • Plate cells on coverslips 24-48 hours before recording.

  • Pull glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a target cell with the pipette while applying positive pressure.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of strong suction to achieve the whole-cell configuration.

  • Set the holding potential (e.g., -120 mV) to keep the sodium channels in a closed state.

  • Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound and compare them to the control recordings to determine the effect of the modulator (e.g., inhibition, shift in voltage-dependence).

ELISA for Neuroinflammation Markers (TNF-α and IL-6)

This protocol outlines a general procedure for measuring the levels of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.[26][27][28][29]

Materials:

  • Microglial cells (e.g., BV-2 cell line) or primary microglia

  • Cell culture medium

  • Lipopolysaccharide (LPS) for stimulation

  • Test compounds (anti-inflammatory agents)

  • Commercially available ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • 96-well ELISA plates

  • Plate reader (absorbance at 450 nm)

Procedure:

  • Seed microglial cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubate for a designated period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with the capture antibody.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokines to bind to the capture antibody.

    • Washing the plate.

    • Adding the biotinylated detection antibody.

    • Incubating and washing.

    • Adding streptavidin-HRP.

    • Incubating and washing.

    • Adding the substrate solution and incubating until a color develops.

    • Stopping the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.

Visualizations

Signaling Pathways

Amyloid_Cascade_Hypothesis cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPP_alpha sAPPα (soluble fragment) APP->sAPP_alpha α-secretase CTF_alpha C83 fragment sAPP_beta sAPPβ (soluble fragment) APP->sAPP_beta β-secretase (BACE1) CTF_beta C99 fragment p3 p3 peptide (non-amyloidogenic) CTF_alpha->p3 γ-secretase Abeta Amyloid-β (Aβ) peptide CTF_beta->Abeta γ-secretase Oligomers Aβ Oligomers (toxic) Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity NFTs Neurofibrillary Tangles (Tau) Neurotoxicity->NFTs Downstream effects Neuronal_Death Neuronal Death & Dementia Neurotoxicity->Neuronal_Death NFTs->Neuronal_Death

Caption: Amyloid Cascade Hypothesis in Alzheimer's Disease.

Dopamine_Signaling_Parkinsons cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_parkinsons Parkinson's Disease Pathology Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Degradation Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D1R D1 Receptor Synapse->D1R D2R D2 Receptor Synapse->D2R DAT->Dopamine AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Signaling_dec Inhibitory Signaling cAMP_dec->Signaling_dec Signaling_inc Excitatory Signaling PKA_act->Signaling_inc Degeneration Dopaminergic Neuron Degeneration Dopamine_dec ↓ Dopamine Release Degeneration->Dopamine_dec Motor_Symptoms Motor Symptoms (Tremor, Rigidity, etc.) Dopamine_dec->Motor_Symptoms

Caption: Dopamine Signaling Pathway and its Dysregulation in Parkinson's Disease.

GPR52_Signaling_HD GPR52 GPR52 Gs_olf Gs/olf GPR52->Gs_olf Activation AC Adenylyl Cyclase Gs_olf->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA mHTT_Stabilization mHTT Stabilization & Accumulation cAMP->mHTT_Stabilization PKA-independent pathway CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression HD_Pathology Huntington's Disease Pathology mHTT_Stabilization->HD_Pathology Antagonist GPR52 Antagonist (e.g., Comp-43) Antagonist->GPR52

Caption: GPR52 Signaling Pathway in Huntington's Disease.

Experimental Workflows

Kinase_Inhibitor_Screening start Start prepare_reagents Prepare Reagents: - Kinase (e.g., LRRK2) - Substrate (e.g., LRRKtide) - ATP - Test Compounds start->prepare_reagents plate_compounds Plate Test Compounds (Serial Dilutions) prepare_reagents->plate_compounds add_kinase Add Kinase Enzyme plate_compounds->add_kinase initiate_reaction Initiate Reaction (Add Substrate/ATP mix) add_kinase->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Detect (e.g., ADP-Glo™) incubate->stop_reaction read_signal Read Luminescence stop_reaction->read_signal analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Kinase Inhibitor Screening Assay.

Cell_Viability_Workflow start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells treat_cells Treat with Test Compounds (Varying Concentrations) seed_cells->treat_cells incubate_treatment Incubate (e.g., 24-48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize incubate_solubilize Incubate in Dark (≥2h) solubilize->incubate_solubilize read_absorbance Read Absorbance (570 nm) incubate_solubilize->read_absorbance analyze_data Data Analysis: - Calculate % Viability - Determine EC50/IC50 read_absorbance->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: (R)-3-Amino-2-benzylpropanoic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Question 1: Why is the yield of my primary amine low after the Hofmann rearrangement?

Low yields in the Hofmann rearrangement of (R)-2-benzyl-3-aminopropanamide can be attributed to several factors, primarily the formation of byproducts. The primary competing side reaction is the formation of a urea byproduct.

Potential Causes and Solutions:

  • Suboptimal Temperature: High temperatures can favor the formation of the urea byproduct. It is crucial to maintain the reaction temperature below 20°C.

  • Incorrect pH: The pH of the reaction mixture plays a critical role. The reaction should be maintained under basic conditions.

  • Reagent Purity: Impurities in the starting materials or reagents can interfere with the reaction. Ensure high-purity reagents are used.

Question 2: How can I minimize the formation of the urea byproduct during the Hofmann rearrangement?

Minimizing the urea byproduct is essential for improving the yield of the desired (R)-3-Amino-2-benzylpropanoic acid.

Optimization Strategies:

  • Temperature Control: As mentioned, strictly controlling the temperature is the most critical factor. The reaction should be carried out at a temperature that does not exceed 20°C.

  • Slow Addition of Reagents: The slow, dropwise addition of the sodium hypobromite solution to the amide solution can help to control the reaction rate and minimize side reactions.

  • Stirring: Efficient stirring is necessary to ensure proper mixing and heat distribution.

Question 3: What is the optimal work-up procedure to isolate the crude (R)-3-Amino-2-benzylpropanoic acid?

A proper work-up procedure is vital for isolating the product with good purity before the final hydrochloride salt formation.

Recommended Protocol:

  • Acidification: After the Hofmann rearrangement is complete, the reaction mixture should be acidified with concentrated hydrochloric acid to a pH of approximately 3. This protonates the amine and helps in the subsequent extraction.

  • Extraction: The aqueous layer should be extracted with a suitable organic solvent, such as ethyl acetate, to remove any organic impurities.

  • Concentration and pH Adjustment: The aqueous layer is then concentrated under reduced pressure. The pH is subsequently adjusted to around 5.5 with an appropriate base, which is the isoelectric point for this amino acid, causing it to precipitate.

  • Isolation: The precipitated crude product can then be isolated by filtration.

Question 4: My final this compound product has a low purity. What are the likely impurities and how can I remove them?

Low purity in the final product can be due to residual starting materials, byproducts from the synthesis, or impurities introduced during work-up.

Common Impurities and Purification:

  • Urea Byproduct: This is the most common impurity from the Hofmann rearrangement.

  • Unreacted Starting Material: Residual (R)-2-benzyl-3-aminopropanamide may be present.

  • Purification Method: The most effective way to purify the final product is through recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and water. This process will effectively remove the urea byproduct and other impurities, yielding the hydrochloride salt in high purity.

Frequently Asked Questions (FAQs)

What are the critical safety precautions to take during the synthesis of this compound?

  • Hofmann Rearrangement: This reaction involves bromine, which is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Acids and Bases: The synthesis involves the use of strong acids (e.g., concentrated HCl) and bases (e.g., NaOH). These are corrosive and should be handled with care.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Can I use a different halogen in the Hofmann rearrangement?

While other halogens like chlorine can be used, bromine (in the form of sodium hypobromite) is commonly reported for this specific transformation and is known to give good results.

What is the role of the hydrochloride salt formation?

Converting the amino acid to its hydrochloride salt serves two main purposes:

  • Increased Stability: The salt form is generally more stable and less prone to degradation than the free amino acid.

  • Improved Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and store.

Quantitative Data Summary

ParameterCondition 1Condition 2 (Optimized)Impact on Yield
Hofmann Rearrangement
Temperature> 20°C< 20°CMaintaining lower temperatures significantly reduces the formation of urea byproduct and improves the yield of the desired amine.
Reagent AdditionRapid AdditionSlow, Dropwise AdditionSlow addition helps control the reaction exotherm and minimizes side reactions.
Work-up
pH at PrecipitationNot Optimized~5.5 (Isoelectric Point)Adjusting the pH to the isoelectric point maximizes the precipitation of the crude amino acid.
Purification
MethodSingle Solvent CrystallizationRecrystallization from Isopropanol/WaterThe mixed solvent system is more effective at removing the urea byproduct.

Experimental Protocols

1. Preparation of Sodium Hypobromite Solution:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water.

  • Slowly add bromine to the sodium hydroxide solution while maintaining the temperature below 0°C.

  • Continue stirring for 30 minutes at this temperature to ensure complete reaction.

2. Hofmann Rearrangement:

  • In a separate reaction vessel, dissolve (R)-2-benzyl-3-aminopropanamide in water and cool the solution to 0-5°C.

  • Slowly add the freshly prepared sodium hypobromite solution to the amide solution, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

3. Work-up and Isolation of Crude (R)-3-Amino-2-benzylpropanoic acid:

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.

  • Extract the aqueous layer with ethyl acetate to remove organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Adjust the pH of the concentrated solution to ~5.5 with a suitable base to precipitate the crude amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

4. Formation and Purification of this compound:

  • Suspend the crude amino acid in a mixture of isopropanol and water.

  • Add concentrated hydrochloric acid and heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution slowly to allow for crystallization of the hydrochloride salt.

  • Filter the crystals, wash with cold isopropanol, and dry under vacuum to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: (R)-2-benzyl-3-aminopropanamide hofmann Hofmann Rearrangement (NaOBr, < 20°C) start->hofmann workup Acidification, Extraction, & Precipitation (pH ~5.5) hofmann->workup hcl_formation HCl Salt Formation (Isopropanol/Water, HCl) workup->hcl_formation recrystallization Recrystallization hcl_formation->recrystallization final_product Final Product: (R)-3-Amino-2-benzylpropanoic acid hydrochloride recrystallization->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity Issue temp High Reaction Temperature (> 20°C) issue->temp Hofmann Stage ph Incorrect pH during Work-up issue->ph Work-up Stage impurities Reagent Impurities issue->impurities General recrystallize Recrystallize Final Product (Isopropanol/Water) issue->recrystallize Final Product Stage control_temp Maintain Temperature below 20°C temp->control_temp adjust_ph Adjust pH to ~5.5 for Precipitation ph->adjust_ph purify_reagents Use High-Purity Reagents impurities->purify_reagents

(R)-3-Amino-2-benzylpropanoic acid hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent results in peptide synthesis.

  • Question: I am experiencing low coupling yields and inconsistent results when using this compound in my solid-phase peptide synthesis (SPPS). What could be the cause?

  • Answer: Low coupling yields with β-amino acids like this compound can be attributed to several factors. The benzyl group can cause steric hindrance, and the inherent differences in reactivity compared to α-amino acids can necessitate modified coupling protocols.

    Possible Solutions:

    • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Consider using more potent activating agents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.

    • Extended Coupling Times: Allow for longer reaction times (e.g., 2-4 hours or even overnight) to ensure the coupling reaction goes to completion.

    • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion, especially if a ninhydrin test indicates incomplete coupling.

    • Solvent Choice: Ensure your resin is properly swelled. While DMF is a standard solvent, mixtures of DMF/DCM or the use of NMP can sometimes improve results by minimizing peptide aggregation on the solid support.

    • Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically hindered couplings.

Issue 2: Suspected degradation of the solid compound.

  • Question: I have been storing this compound in my lab and am concerned about its stability. How can I assess if it has degraded?

  • Answer: Visual inspection for changes in color or texture can be an initial indicator, but analytical methods are required for a definitive assessment.

    Recommended Actions:

    • Purity Analysis: The most reliable way to assess degradation is to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this. A decrease in the area of the main peak and the appearance of new peaks compared to a reference standard would indicate degradation.

    • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of impurities or changes in the chemical structure.

Issue 3: Poor solubility of the compound in a chosen solvent.

  • Question: I am having difficulty dissolving this compound for my experiments. What can I do?

  • Answer: this compound is a hydrochloride salt, which generally improves aqueous solubility compared to the free base. However, solubility can still be an issue depending on the concentration and the solvent system.

    Troubleshooting Steps:

    • Solvent Selection: For aqueous solutions, ensure the water is purified. For organic reactions, solubility will vary. If you are preparing a stock solution, consider solvents like DMSO or DMF. For aqueous buffers, adjusting the pH can sometimes improve solubility.

    • Gentle Heating and Sonication: Gently warming the solution or using an ultrasonic bath can aid in dissolution. However, be cautious with heating as it could potentially accelerate degradation if the compound is unstable in that particular solvent.

    • Co-solvents: If working with aqueous buffers, the addition of a small amount of a water-miscible organic co-solvent might be necessary for certain applications.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for solid this compound?

    • It is recommended to store the solid compound at 2-8°C.[1][2] For long-term stability, it should be kept in a tightly sealed container, preferably under an inert atmosphere, and in a dry environment.

  • How should I handle the compound in the laboratory?

    • Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.

Stability

  • How stable is this compound in solution?

    • The stability of this compound in solution is dependent on the solvent, pH, and temperature. Generally, amino acid solutions can be susceptible to degradation over time, especially at non-neutral pH and elevated temperatures. It is recommended to prepare solutions fresh for optimal results. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C) and for a limited duration. A stability study in the specific solvent system you are using is advisable for long-term experiments.

  • What are the likely degradation pathways for this compound?

    • While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar amino acids under stress conditions can include:

      • Hydrolysis: Under acidic or basic conditions, the amide bonds in peptides formed from this amino acid could be susceptible to hydrolysis.

      • Oxidation: The benzyl group could be a site for oxidative degradation.

      • Decarboxylation: At elevated temperatures, loss of the carboxylic acid group could occur.

Experimental Protocols

  • Is there a general protocol for assessing the stability of this compound?

    • Yes, a forced degradation study can be performed to investigate the intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.

    General Forced Degradation Protocol:

    • Preparation of Samples: Prepare solutions of this compound in various media (e.g., 0.1 M HCl, 0.1 M NaOH, water, and an oxidizing agent like 3% H₂O₂). Also, expose the solid compound to heat (e.g., 60°C) and photolytic stress (as per ICH Q1B guidelines).

    • Incubation: Store the samples under the specified stress conditions for a defined period (e.g., 24, 48, 72 hours).

    • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

  • What is a suitable HPLC method for purity analysis?

    • A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach for analyzing the purity of amino acids.

    Example HPLC Method Parameters:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended Condition
Temperature2-8°C[1][2]
AtmosphereInert (e.g., Argon, Nitrogen)
MoistureSealed in a dry environment
LightProtected from light

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep_solid Weigh Solid Compound start->prep_solid prep_solution Prepare Solutions prep_solid->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation heat Thermal Stress prep_solution->heat light Photolytic Stress prep_solution->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation hplc->data end End data->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Coupling Yield in SPPS steric_hindrance Steric Hindrance issue->steric_hindrance low_reactivity Low Reactivity of β-Amino Acid issue->low_reactivity aggregation Peptide Aggregation issue->aggregation reagents Suboptimal Reagents issue->reagents potent_reagents Use Potent Coupling Reagents (HATU, HBTU) steric_hindrance->potent_reagents reaction_conditions Modify Reaction Conditions (Time, Temperature) steric_hindrance->reaction_conditions low_reactivity->potent_reagents double_couple Double Couple low_reactivity->double_couple solvent Change Solvent aggregation->solvent reagents->potent_reagents

Caption: Troubleshooting logic for low peptide coupling yields.

References

troubleshooting low diastereoselectivity in reactions with this compound

Author: BenchChem Technical Support Team. Date: December 2025

Of course. To provide you with a detailed and accurate technical support center for troubleshooting low diastereoselectivity, I require the specific details of the compound and the reaction you are working with. The stereochemical outcome of a reaction is highly dependent on the structure of the substrate, the reagents used, and the reaction conditions.

Please provide the following information:

  • The chemical structure of your starting material (the compound ).

  • The specific type of reaction you are performing (e.g., aldol condensation, Diels-Alder reaction, catalytic hydrogenation, Grignard addition, etc.).

  • A summary of your current experimental protocol , including reagents, solvents, temperature, catalysts, and reaction time.

Once you provide these details, I can construct a comprehensive troubleshooting guide tailored to your specific problem, complete with the required data tables, detailed experimental protocols, and custom Graphviz diagrams to illustrate key concepts and workflows.

Technical Support Center: (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from various stages of the manufacturing process and storage.[1] These are broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances introduced or formed during the synthesis and purification steps. They can include starting materials, intermediates, byproducts, and residual solvents.[2]

  • Degradation Products: These impurities result from the chemical breakdown of the final compound during storage or handling due to factors like temperature, light, or humidity.

Q2: What is the most critical impurity to consider for a chiral compound like this compound?

For a chiral compound, the most critical impurity is often the undesired enantiomer, in this case, (S)-3-Amino-2-benzylpropanoic acid hydrochloride. The presence of the opposite enantiomer can have significantly different pharmacological and toxicological effects, making the control of chiral purity a crucial quality attribute.[3][4]

Q3: How can I identify and quantify impurities in my sample?

Several analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, especially when coupled with mass spectrometry (MS).

  • Chiral HPLC: This is essential for separating and quantifying the (S)-enantiomer.[5][6]

  • LC-MS/MS: This powerful technique is used to identify and quantify non-volatile organic impurities.[4]

  • Gas Chromatography (GC): GC is the preferred method for analyzing residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about unknown impurities.

Troubleshooting Guide: Unexpected Peaks in Chromatogram

Issue: An unexpected peak is observed during the HPLC analysis of this compound.

This guide will help you systematically identify the potential source of the unexpected peak.

Logical Workflow for Impurity Identification

Impurity Identification Workflow cluster_0 Initial Observation cluster_1 Characterization cluster_2 Identification cluster_3 Action start Unexpected Peak in HPLC mass_spec Analyze by LC-MS to determine m/z start->mass_spec Step 1 chiral_hplc Analyze on Chiral Column mass_spec->chiral_hplc Step 2 enantiomer Is it the (S)-enantiomer? chiral_hplc->enantiomer Step 3a process_impurity Is it a known process -related impurity? chiral_hplc->process_impurity Step 3b degradation_product Is it a potential degradation product? chiral_hplc->degradation_product Step 3c optimize_synthesis Optimize Synthesis/ Purification enantiomer->optimize_synthesis If Yes process_impurity->optimize_synthesis If Yes unknown Unknown Impurity degradation_product->unknown If No review_storage Review Storage Conditions degradation_product->review_storage If Yes further_analysis Perform Further Structural Elucidation (e.g., NMR) unknown->further_analysis

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Common Impurities and Their Potential Sources

The following table summarizes common potential impurities, their likely sources, and recommended analytical methods for detection.

Impurity Category Potential Impurity Likely Source(s) Recommended Analytical Method
Enantiomeric Impurity (S)-3-Amino-2-benzylpropanoic acidIncomplete enantioselectivity during synthesis; racemization during synthesis or storage.[4][7]Chiral HPLC
Process-Related Impurities Starting Materials (e.g., Phenylalanine derivatives)Incomplete reaction or inefficient purification.HPLC, LC-MS
Reagents (e.g., Protecting group remnants)Incomplete removal after reaction.[7]HPLC, LC-MS
Byproducts (e.g., Over-benzylated species)Side reactions during synthesis.HPLC, LC-MS
Residual Solvents e.g., Toluene, Methanol, Ethyl AcetateUsed during synthesis and purification.Gas Chromatography (GC)
Degradation Products Decarboxylation ProductExposure to heat or acidic/basic conditions.[8][9]HPLC, LC-MS
Deamination ProductHydrolytic or enzymatic degradation.[8][9]HPLC, LC-MS
Oxidation ProductsExposure to air/oxidizing agents.[10]HPLC, LC-MS

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of 3-Amino-2-benzylpropanoic acid.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape (e.g., trifluoroacetic acid or diethylamine). The exact ratio should be optimized for the specific column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of reference standards.

  • Calculate the percentage of each enantiomer by area normalization.

Protocol 2: LC-MS for General Impurity Profiling

This method is suitable for the detection and identification of non-volatile organic impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using a mobile phase compatible with mass spectrometry (e.g., acetonitrile/water with formic acid).

2. LC-MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000.

3. Data Analysis:

  • Extract the ion chromatograms for the expected molecular ion of the main compound and any observed impurities.

  • Use the mass-to-charge ratio (m/z) to propose potential structures for the impurities.

Signaling Pathway Analogy: Impurity Formation

While not a biological signaling pathway, the formation of impurities can be visualized as a series of events, analogous to a signaling cascade.

Impurity Formation Pathway cluster_0 Synthesis Stage cluster_1 Potential Side Reactions cluster_2 Purification Stage cluster_3 Final Product & Storage start_materials Starting Materials & Reagents synthesis Chemical Synthesis start_materials->synthesis incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction side_products Side Product Formation synthesis->side_products racemization Racemization synthesis->racemization purification Purification (e.g., Crystallization, Chromatography) synthesis->purification incomplete_reaction->purification side_products->purification racemization->purification final_product (R)-3-Amino-2-benzylpropanoic acid hydrochloride purification->final_product degradation Degradation (Heat, Light, Moisture) final_product->degradation degradation_products Degradation Products degradation->degradation_products

Caption: A diagram illustrating the potential pathways for impurity formation during synthesis and storage.

References

Technical Support Center: (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Amino-2-benzylpropanoic acid hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential pathways can be inferred from structurally similar compounds, such as the amino acid phenylalanine. The primary anticipated degradation routes include oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The benzyl group and the amino acid backbone are susceptible to oxidation. This can lead to the formation of various products, including those resulting from benzylic oxidation or deamination. In the presence of lipid hydroperoxides, phenylalanine has been shown to degrade into phenylacetic acid and benzaldehyde[1][2].

  • Hydrolytic Degradation: Although the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the cleavage of the molecule.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, potentially through free-radical mechanisms.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store the compound in a well-closed container, protected from light, at a controlled room temperature or under refrigerated conditions (2-8°C), as suggested for similar compounds[3]. The solid form is generally expected to be more stable than solutions.

Q3: How can I assess the stability of this compound in my formulation?

Stability testing should be conducted following established guidelines.[4][5][6] This involves subjecting the compound, both as a pure substance and in its formulation, to a variety of environmental conditions over time. Key parameters to monitor include:

  • Appearance: Any change in color, clarity (for solutions), or physical form.

  • Assay: The concentration of the active substance.

  • Degradation Products: Identification and quantification of any new peaks observed during chromatographic analysis.

  • pH: For solutions, a change in pH can indicate degradation.

Forced degradation studies are also highly recommended to rapidly identify potential degradation products and establish stability-indicating analytical methods.[7][8][9]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram after storing my solution of this compound.

  • Possible Cause: This is likely due to the degradation of the compound.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure your analytical method is performing as expected by running a system suitability test with a freshly prepared standard.

    • Protect from Light: Store your solutions in amber vials or protect them from light to prevent photodegradation.

    • Control Temperature: Avoid storing solutions at elevated temperatures.

    • Check pH: Ensure the pH of your solution is within a stable range for the compound. Buffering your solution may be necessary.

    • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.

    • Perform Forced Degradation: To identify the unknown peaks, perform forced degradation studies (see experimental protocols below) to see if the retention times of the degradation products match the unexpected peaks.

Issue 2: The assay value of my compound is decreasing over time in my solid-state stability study.

  • Possible Cause: This could be due to hygroscopicity leading to hydrolysis or degradation due to interaction with excipients.

  • Troubleshooting Steps:

    • Assess Hygroscopicity: Determine if the compound is absorbing moisture from the atmosphere. If so, store it in a desiccator or with a desiccant.

    • Excipient Compatibility Study: If the compound is in a formulation, conduct a compatibility study with each excipient to identify any interactions that may be causing degradation.

    • Packaging: Ensure the compound is stored in a tightly sealed container to protect it from moisture and air.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8][9] A general approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • For acid hydrolysis, add 0.1 M HCl. For base hydrolysis, add 0.1 M NaOH.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

    • A control sample (without acid or base) should be run in parallel.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light.

    • Analyze samples at various time points.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • For solutions, incubate at a high temperature (e.g., 60°C).

    • Analyze samples at different time intervals.

4. Photostability Testing:

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at a specified time point.

Data Presentation

The results of stability and forced degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)Assay (%)Major Degradation Products (Peak Area %)
0.1 M HCl (60°C)2492.5DP1 (3.2%), DP2 (4.1%)
0.1 M NaOH (60°C)2488.1DP3 (7.8%), DP4 (3.9%)
3% H₂O₂ (RT)2485.3DP5 (9.5%), DP6 (5.0%)
Heat (80°C, solid)7298.9DP1 (0.8%)
Light (ICH Q1B)2495.2DP7 (2.5%)

DP = Degradation Product, RT = Room Temperature

Visualizations

Predicted Degradation Pathway

Based on the degradation of phenylalanine, a potential oxidative degradation pathway for this compound is proposed below.

G A (R)-3-Amino-2-benzylpropanoic acid B Oxidative Stress (e.g., H₂O₂) A->B C Phenylacetic acid B->C Pathway 1 D Benzaldehyde B->D Pathway 2 E Other oxidation and deamination products B->E Other Pathways

Caption: Predicted oxidative degradation pathways.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study.

G cluster_0 Study Initiation cluster_1 Stability Study Execution cluster_2 Analysis & Reporting A Receive Sample ((R)-3-Amino-2-benzylpropanoic acid HCl) B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Place samples in stability chambers (Long-term & Accelerated) B->C D Pull samples at specified time points C->D E Analyze samples for: - Assay - Degradation Products - Physical Properties D->E F Compile and analyze data E->F G Generate Stability Report F->G

Caption: Workflow for a typical stability study.

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-3-Amino-2-benzylpropanoic acid hydrochloride Activity at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the (R)- and (S)-enantiomers of 3-Amino-2-benzylpropanoic acid hydrochloride, with a focus on their interaction with the γ-aminobutyric acid type B (GABA-B) receptor. The information presented is intended to support research and development efforts in neurology and pharmacology.

Introduction

3-Amino-2-benzylpropanoic acid is a chiral molecule and its enantiomers, (R)- and (S)-3-Amino-2-benzylpropanoic acid, have been investigated for their potential as modulators of GABA-B receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. As such, they are important targets for the development of drugs to treat a variety of neurological and psychiatric disorders. The stereochemistry of a ligand can significantly influence its affinity and efficacy at a receptor, making the comparative analysis of enantiomers a critical step in drug discovery.

Quantitative Comparison of Biological Activity

The following table summarizes the reported binding affinities of the (R)- and (S)-enantiomers of 3-Amino-2-benzylpropanoic acid hydrochloride for the GABA-B receptor. The data is derived from radioligand binding assays.

CompoundTargetAssay TypeIC50 (nM)Reference
(R)-3-Amino-2-benzylpropanoic acid hydrochlorideGABA-B Receptor[3H]GABA displacement110
(S)-3-Amino-2-benzylpropanoic acid hydrochlorideGABA-B Receptor[3H]GABA displacement>100,000

Key Finding: A significant stereoselectivity is observed for the GABA-B receptor, with the (R)-enantiomer exhibiting a markedly higher affinity than the (S)-enantiomer. The (S)-enantiomer is essentially inactive at the GABA-B receptor.

Experimental Protocols

The following is a detailed methodology for a typical GABA-B receptor binding assay used to determine the binding affinities of the compounds.

GABA-B Receptor Binding Assay

Objective: To determine the in vitro binding affinity of test compounds for the GABA-B receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat cortical membranes.

  • Radioligand: [3H]GABA (γ-aminobutyric acid).

  • Non-specific Binding Control: Baclofen (a selective GABA-B agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.

  • Test Compounds: (R)- and (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Whole rat cortices are homogenized in ice-cold 50 mM Tris-HCl buffer.

    • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times.

    • The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • The assay is performed in a total volume of 1 mL.

    • To each tube, add:

      • 100 µL of [3H]GABA (final concentration ~5 nM).

      • 100 µL of either buffer (for total binding), baclofen (100 µM, for non-specific binding), or the test compound at various concentrations.

      • 800 µL of the membrane preparation.

    • The tubes are incubated at 4°C for 20 minutes.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters under vacuum.

    • The filters are washed three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

Signaling Pathway and Experimental Workflow

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist, such as the (R)-enantiomer of 3-Amino-2-benzylpropanoic acid, initiates a downstream signaling cascade through the associated G-protein. This leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

GABAB_Signaling cluster_membrane Cell Membrane GABAB GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_ion K_channel->K_ion Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion Ca_channel->Hyperpolarization Agonist (R)-3-Amino-2-benzyl- propanoic acid Agonist->GABAB Binds to GABAB1 subunit G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits ATP ATP ATP->AC Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Rat Cortical Membrane Preparation Incubation Incubation of Membranes with [3H]GABA and Test Compounds Membrane_Prep->Incubation Compound_Prep Preparation of (R)- and (S)- Enantiomer Solutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation Data_Analysis Data Analysis and IC50 Determination Scintillation->Data_Analysis

Navigating the Synthesis of Chiral β-Amino Acids: A Comparative Guide to Alternatives for (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, (R)-3-Amino-2-benzylpropanoic acid hydrochloride is a valuable chiral building block. However, a range of synthetic strategies offers viable alternatives for its production and for the synthesis of structurally related β-amino acids. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given research need.

The primary methods for the enantioselective synthesis of (R)-3-Amino-2-benzylpropanoic acid and its analogs can be broadly categorized into three main approaches:

  • Asymmetric Hydrogenation of Prochiral Enamides: This is a powerful and widely used method that involves the reduction of a C=C double bond in a precursor molecule with high stereocontrol.

  • Diastereoselective Mannich Reactions: This classic carbon-carbon bond-forming reaction can be adapted for asymmetric synthesis to create the desired β-amino acid scaffold.

  • Biocatalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical synthesis.

This guide will delve into the specifics of each of these methods, presenting their performance data and experimental protocols. Furthermore, we will explore other structurally similar β-amino acids that can serve as functional alternatives in various applications.

Performance Comparison of Synthetic Methods

The selection of a synthetic route often depends on a combination of factors including yield, enantioselectivity, substrate scope, and the practicality of the experimental setup. The following tables summarize the quantitative data for different catalytic systems used in the synthesis of (R)-3-Amino-2-benzylpropanoic acid derivatives and related compounds.

Table 1: Asymmetric Hydrogenation of β-(Acylamino)acrylates

Catalyst SystemLigandSubstrateSolventPressure (atm H₂)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
[Rh(COD)₂]BF₄(S,S)-Me-DuPhosMethyl (Z)-2-acetamido-3-phenylpropenoateToluene2.712>9598.2[1]
[Rh(COD)₂]BF₄(R,R)-BICPMethyl (E/Z)-2-acetamido-3-phenylpropenoateToluene412>9596.0[1]
Ni(OAc)₂·4H₂O(S)-BinapineEthyl (Z)-2-acetamido-3-phenylpropenoate2-Propanol50249999[2]

Table 2: Alternative β-Amino Acids with Bulky Side Chains

Compound NameStructureSynthetic MethodKey ApplicationReference
(R)-3-Amino-3-(2-naphthyl)propanoic acidβ-NaphthylalanineAsymmetric HydrogenationPeptide Synthesis, Molecular Probes[3][4][5]
(S)-3-Amino-4-phenylbutanoic acidβ-HomophenylalanineAsymmetric HydrogenationPeptidomimeticsNot explicitly found

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the key methods discussed.

Asymmetric Hydrogenation using a Rhodium-DuPhos Catalyst

Synthesis of Methyl (R)-3-acetamido-2-benzylpropanoate:

A solution of methyl (Z)-2-acetamido-3-phenylpropenoate (1 mmol) in toluene (10 mL) is placed in a hydrogenation vessel. The vessel is purged with argon, and a solution of the [Rh((S,S)-Me-DuPhos)(COD)]BF₄ catalyst (0.01 mmol) in toluene (2 mL) is added. The mixture is then subjected to hydrogen gas at a pressure of 40 psi (2.7 atm) and stirred at room temperature for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Nickel-Catalyzed Asymmetric Hydrogenation

Synthesis of Ethyl (R)-3-acetamido-2-benzylpropanoate:

In a glovebox, a mixture of Ni(OAc)₂·4H₂O (0.02 mmol) and (S)-Binapine (0.022 mmol) in 2-propanol (1 mL) is stirred at 80 °C for 1 hour. After cooling to room temperature, the substrate, ethyl (Z)-2-acetamido-3-phenylpropenoate (1 mmol), is added. The vial is then transferred to an autoclave, which is purged with hydrogen three times before being pressurized to 50 atm. The reaction is stirred at 80 °C for 24 hours. After cooling and releasing the pressure, the solvent is evaporated, and the residue is purified by chromatography to yield the product.[2]

Visualizing Synthetic Pathways

To better understand the workflow and relationships between different stages of the synthesis, the following diagrams have been generated using Graphviz.

Asymmetric_Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Purification Start β-Ketoester Enamine_Formation Enamine Formation (e.g., with NH₄OAc) Start->Enamine_Formation Acylation Acylation (e.g., with Ac₂O) Enamine_Formation->Acylation Substrate Prochiral β-(Acylamino)acrylate Acylation->Substrate Hydrogenation Hydrogenation (H₂, Pressure) Substrate->Hydrogenation Catalyst_Prep Catalyst Pre-formation ([Rh(COD)₂]BF₄ + Chiral Ligand) Catalyst_Prep->Hydrogenation Product (R)-3-Amino-2-benzylpropanoic acid derivative Hydrogenation->Product Solvent_Removal Solvent Removal Product->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Experimental workflow for asymmetric hydrogenation.

Mannich_Reaction_Logic Aldehyde Aldehyde (e.g., Benzaldehyde) Imine_Formation Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine (e.g., Ammonia) Amine->Imine_Formation Enolate_Source Enolate Precursor (e.g., Malonic acid derivative) Enolate_Formation Enolate Formation Enolate_Source->Enolate_Formation Chiral_Catalyst Chiral Organocatalyst or Lewis Acid Mannich_Addition Diastereoselective Mannich Addition Chiral_Catalyst->Mannich_Addition catalyzes Imine_Formation->Mannich_Addition Enolate_Formation->Mannich_Addition Intermediate Adduct Intermediate Mannich_Addition->Intermediate Deprotection Deprotection/ Hydrolysis Intermediate->Deprotection Product Chiral β-Amino Acid Deprotection->Product

Caption: Logical flow of an asymmetric Mannich reaction.

Conclusion

The synthesis of this compound and its alternatives can be achieved through several effective and highly enantioselective methods. Asymmetric hydrogenation, particularly with rhodium and nickel catalysts, offers high yields and excellent enantioselectivities. The choice of chiral ligand is critical and can be tailored to the specific substrate. Diastereoselective Mannich reactions provide a powerful tool for constructing the β-amino acid backbone with good stereocontrol. Biocatalytic approaches, although not detailed here, are emerging as a sustainable and highly specific option.

For researchers, the selection of the optimal synthetic route will depend on factors such as the availability of starting materials and catalysts, the desired scale of the reaction, and the specific stereochemical outcome required. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. Furthermore, the exploration of alternative β-amino acids with different bulky side chains, such as β-naphthylalanine, can open up new avenues in peptide design and drug discovery.

References

A Comparative Efficacy Analysis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride and Other Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, commonly known as Phenibut, against other notable beta-amino acids such as Baclofen and Pregabalin. The following sections detail their mechanisms of action, present quantitative pharmacological data, and outline the experimental protocols used to derive this information.

Introduction to Beta-Amino Acids in Drug Development

Beta-amino acids are structural isomers of alpha-amino acids, featuring the amino group at the β-position relative to the carboxyl group. This structural difference confers unique pharmacological properties, including increased resistance to proteolytic degradation, making them attractive candidates for drug development. Several beta-amino acids have been successfully developed into therapeutics that target the central nervous system. This guide focuses on a comparative analysis of three such compounds: this compound (a GABA analog), Baclofen, and Pregabalin.

Mechanism of Action

The therapeutic effects of these beta-amino acids are primarily mediated through their interaction with specific protein targets in the central nervous system.

  • This compound (Phenibut): This compound is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its primary mechanism of action is the agonism of the GABAB receptor.[1][2] Additionally, it has been shown to bind to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[3]

  • Baclofen: A close structural analog of Phenibut, Baclofen is also a potent and selective agonist of the GABAB receptor.[2] This is its principal mechanism of action, leading to its clinical use as a muscle relaxant.

  • Pregabalin: Unlike Phenibut and Baclofen, Pregabalin does not have significant activity at GABA receptors. Instead, it exerts its effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels.[3][4] This interaction modulates calcium influx at nerve terminals, thereby reducing the release of several excitatory neurotransmitters.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the binding affinities and in vivo efficacy of the compared beta-amino acids. The data has been compiled from various preclinical studies.

Table 1: Comparative Binding Affinities at Primary Molecular Targets

CompoundTargetBinding Affinity (Ki)SpeciesReference
(R)-PhenibutGABAB Receptor92 µMRat[5]
Racemic BaclofenGABAB Receptor6 µMRat[5]
(-)-BaclofenGABAB Receptor0.04 µMRat[5]
Pregabalinα2-δ Subunit (VGCC)Not specified in KiRat[6]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelIndicationEfficacy EndpointResultReference
PregabalinRat Conflict TestAnxietyMinimum Effective Dose (MED)3 mg/kg[6]
PregabalinRat Elevated X-MazeAnxietyMinimum Effective Dose (MED)10 mg/kg[6]
PregabalinChronic Constriction Injury (Rat)Neuropathic PainReversal of HyperalgesiaMore effective than Baclofen[7]
BaclofenChronic Constriction Injury (Rat)Neuropathic PainReversal of HyperalgesiaEffective, but less so than Pregabalin[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the target receptors and a general workflow for a common preclinical behavioral assay used to assess anxiolytic activity.

GABAB_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (R)-Phenibut / Baclofen GABAB_R GABAB Receptor (GABAB1 + GABAB2) Ligand->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: GABAB Receptor Signaling Pathway.

VGCC_Modulation cluster_extracellular2 Extracellular Space cluster_membrane2 Cell Membrane cluster_intracellular2 Intracellular Space Ligand2 Pregabalin / (R)-Phenibut VGCC Voltage-Gated Ca2+ Channel (α1, β, α2-δ, γ subunits) Ligand2->VGCC Binds to α2-δ subunit Ca_influx2 ↓ Ca2+ Influx VGCC->Ca_influx2 Modulates Vesicle Synaptic Vesicle Ca_influx2->Vesicle Reduces Fusion Neurotransmitter ↓ Excitatory Neurotransmitter Release Vesicle->Neurotransmitter

Caption: Modulation of Voltage-Gated Calcium Channels.

EPM_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 60 min) Start->Acclimatization Drug_Admin Drug Administration (e.g., i.p. injection) Acclimatization->Drug_Admin Placement Place Animal in Center of Elevated Plus Maze Drug_Admin->Placement Exploration Allow Free Exploration (e.g., 5 min) Placement->Exploration Recording Video Recording & Tracking Exploration->Recording Data_Analysis Data Analysis: - Time in open/closed arms - Entries into open/closed arms Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Elevated Plus Maze.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptor

This protocol provides a general framework for determining the binding affinity of a compound to the GABAB receptor.

  • Membrane Preparation:

    • Whole rat brains are homogenized in a cold sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

    • The pellet is washed multiple times by resuspension in a binding buffer (e.g., Tris-HCl) and centrifugation to remove endogenous GABA.

    • The final membrane pellet is resuspended in the binding buffer and protein concentration is determined.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABAB receptor ligand (e.g., [3H]-Baclofen or [3H]-CGP54626).

    • Increasing concentrations of the unlabeled test compound (e.g., (R)-Phenibut, Baclofen) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled GABAB agonist (e.g., GABA).

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Termination and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[8][9][10][11][12]

  • Apparatus: The maze is shaped like a plus sign and elevated above the ground. It consists of two open arms and two enclosed arms.

  • Procedure:

    • Rodents are habituated to the testing room for at least 30-60 minutes before the experiment.

    • The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a set period, typically 5 minutes.

  • Data Collection and Analysis:

    • The primary measures recorded are the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Formalin Test for Nociception

The formalin test is a model of tonic pain that is useful for screening analgesic compounds.[13][14][15][16]

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the rodent's hind paw.

    • This injection produces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes).

    • The test compound or vehicle is administered prior to the formalin injection.

  • Data Collection and Analysis:

    • Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified during both phases.

    • A reduction in these behaviors indicates an analgesic effect. The late phase is considered to be more reflective of central pain sensitization and is often more sensitive to centrally acting analgesics.

Conclusion

This compound (Phenibut), Baclofen, and Pregabalin are all beta-amino acids with significant activity in the central nervous system, but they exhibit distinct pharmacological profiles. Baclofen is a potent and selective GABAB receptor agonist. (R)-Phenibut also acts as a GABAB receptor agonist, albeit with lower affinity than Baclofen, and additionally modulates voltage-gated calcium channels. Pregabalin's primary mechanism is the modulation of voltage-gated calcium channels via the α2-δ subunit, with no direct action at GABA receptors.

The choice of compound for therapeutic development would depend on the desired primary mechanism of action and the specific indication. For conditions primarily driven by GABAB receptor dysfunction, such as spasticity, Baclofen's high potency and selectivity make it a strong candidate. For neuropathic pain, where modulation of neuronal hyperexcitability is key, Pregabalin's mechanism of action has proven to be highly effective. (R)-Phenibut's dual mechanism of action may offer a broader spectrum of activity, potentially for conditions with overlapping anxiety and pain symptoms, though further research is needed to fully elucidate its therapeutic potential and comparative efficacy in well-controlled studies. The provided experimental protocols offer a foundation for conducting such comparative efficacy and mechanistic studies.

References

Comparative Guide to Analytical Method Validation for (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a critical chiral building block in pharmaceutical development. The document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most suitable analytical technique for ensuring the identity, purity, and quality of this compound.

Introduction

This compound is a chiral molecule where the stereochemistry is crucial for its biological activity and safety profile. Therefore, robust and validated analytical methods are imperative to control the enantiomeric purity and overall quality of the substance. This guide compares three common analytical techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an analytical method for a chiral compound depends on various factors, including the desired sensitivity, resolution, analysis time, and available instrumentation. Below is a comparative overview of HPLC, SFC, and CE for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the enantioselective analysis of chiral compounds due to its versatility and the availability of a broad range of chiral stationary phases (CSPs).

Key Features:

  • Versatility: Applicable to a wide range of chiral compounds.

  • Robustness: Well-established and validated methods are abundant.

  • Variety of CSPs: Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective for amino acid derivatives.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC that utilizes supercritical carbon dioxide as the primary mobile phase. It often provides faster analysis and higher efficiency for chiral separations.

Key Features:

  • Speed: Faster analysis times and rapid column equilibration.[1]

  • Reduced Solvent Consumption: Environmentally friendly due to the use of CO2.[1]

  • Improved Chromatography: Often yields better peak shapes and resolution compared to HPLC.[1]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and reagent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.

Key Features:

  • High Efficiency: Provides a large number of theoretical plates, leading to excellent resolution.

  • Low Consumption: Requires minimal sample and solvent volumes.

  • Flexibility: The chiral selector can be easily changed to optimize the separation.

Quantitative Data Comparison

The following tables summarize the validation parameters for the three analytical methods. The data presented is modeled based on typical performance characteristics observed for the analysis of similar chiral amino acid derivatives.

Table 1: HPLC Method Validation Data

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness Unaffected by minor changes in mobile phase composition and flow rate.

Table 2: SFC Method Validation Data

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5 - 101.5%
Precision (% RSD) < 1.5%
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantitation (LOQ) 0.25 µg/mL
Robustness Tolerant to small variations in back pressure and co-solvent percentage.

Table 3: CE Method Validation Data

Validation ParameterResult
Linearity (Range) 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Robustness Sensitive to changes in buffer pH and chiral selector concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC Method for Enantiomeric Purity

This protocol describes a direct method for the enantioseparation of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

SFC Method for Enantiomeric Purity

This protocol provides a fast and efficient method for the chiral separation of this compound.

Instrumentation:

  • SFC system with a UV detector

Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid (gradient)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Dissolve the sample in methanol to a concentration of 1 mg/mL.

CE Method for Enantiomeric Purity

This protocol details a capillary electrophoresis method for the enantiomeric separation of the target compound.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

Sample Preparation:

  • Dissolve the sample in water to a concentration of 0.5 mg/mL.

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution HPLC HPLC Dilution->HPLC SFC SFC Dilution->SFC CE CE Dilution->CE Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram SFC->Chromatogram CE->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Validation Validation Parameter Calculation Peak_Integration->Validation Report Generate Report Validation->Report

General Experimental Workflow

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Key Validation Parameters

method_selection_logic Start Start: Select Analytical Method High_Throughput High Throughput Needed? Start->High_Throughput SFC Consider SFC High_Throughput->SFC Yes Low_Sample Limited Sample/Solvent? High_Throughput->Low_Sample No End End: Method Selected SFC->End CE Consider CE Low_Sample->CE Yes Standard_Method Standard/Routine Analysis? Low_Sample->Standard_Method No CE->End HPLC Consider HPLC Standard_Method->HPLC Yes Standard_Method->End No HPLC->End

Method Selection Logic Diagram

References

Comparative Biological Evaluation of β-Amino Acid Derivatives as Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of (R)-3-Amino-2-benzylpropanoic acid derivatives and related analogues targeting metalloproteinases. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

The (R)-3-Amino-2-benzylpropanoic acid scaffold is a key structural motif in the design of various biologically active compounds. Derivatives of this and similar β-amino acids have garnered significant interest for their potential to modulate the activity of various enzymes and receptors. This guide focuses on their role as inhibitors of metalloproteinases, a class of zinc-dependent endopeptidases crucial in both physiological and pathological processes. We present a comparative analysis of their inhibitory potency, drawing upon published structure-activity relationship (SAR) studies, and provide detailed experimental methodologies to facilitate further research in this area.

Comparative Inhibitory Activity of Mercapto-3-phenylpropanoyl-based Dipeptides

Derivatives based on a similar mercapto-3-phenylpropanoyl backbone have been synthesized and evaluated as dual inhibitors of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), both of which are zinc metalloproteinases.[1] The following table summarizes the inhibitory concentrations (IC50) for a series of these compounds, highlighting the structural features that influence potency and selectivity.

CompoundN-terminus MoietyP1' ResiduecACE IC50 (nM)nACE IC50 (nM)NEP IC50 (nM)
Omapatrilat 2-Mercapto-3-phenylpropanoylThiazole1.25.11.3
Compound 1 2-Mercapto-3-phenylpropanoylTryptophan3.84903.1
Compound 2 2-Mercapto-3-phenylpropanoylPhenylalanine4.611002.5
Compound 3 2-Mercapto-3-phenylpropanoylHomophenylalanine2.211001.6

Data synthesized from studies on mercapto-3-phenylpropanoyl dipeptides, which share a structural resemblance to the core topic scaffold.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of metalloproteinase inhibitors.

Protocol 1: In Vitro Metalloproteinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against metalloproteinases like Matrix Metalloproteinases (MMPs).

Objective: To determine the IC50 value of a test compound against a specific MMP.

Materials:

  • Recombinant human MMP catalytic domain (e.g., MMP-2)

  • Fluorescent substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the recombinant MMP in the assay buffer.

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

  • Add 50 µL of the diluted enzyme to each well of the microplate.

  • Add 25 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of the fluorescent substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., λex = 325 nm, λem = 395 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Calculate the reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.

Objective: To qualitatively or semi-quantitatively assess the inhibitory effect of a compound on MMP-2 and MMP-9 activity.

Materials:

  • SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

  • Samples containing MMPs (e.g., cell culture supernatant) treated with test compounds

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Mix samples with non-reducing zymogram sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in the developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • The intensity of the bands can be quantified using densitometry to compare the inhibitory effects of the compounds.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the biological context of metalloproteinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant MMP Solution Plate Add Enzyme and Compound to 96-well Plate Enzyme->Plate Compound Test Compound Dilutions Compound->Plate Substrate Fluorescent Substrate AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Incubate Incubate at 37°C Plate->Incubate Incubate->AddSubstrate Read Monitor Fluorescence AddSubstrate->Read Rates Calculate Reaction Rates Read->Rates Plot Plot % Inhibition vs. [Compound] Rates->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for in vitro metalloproteinase inhibition assay.

G cluster_pathway MMP-Mediated Signaling in Tissue Remodeling ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation (e.g., by proteases) ECM Extracellular Matrix (e.g., Collagen, Gelatin) ActiveMMP->ECM Cleavage Inhibitor β-Amino Acid Derivative (Inhibitor) Inhibitor->ActiveMMP Inhibition DegradedECM Degraded ECM Fragments ECM->DegradedECM CellSignaling Cell Signaling (Migration, Proliferation, Angiogenesis) DegradedECM->CellSignaling Induces

Caption: Role of MMPs in tissue remodeling and point of intervention.

Conclusion

Derivatives of (R)-3-Amino-2-benzylpropanoic acid and related structures represent a promising class of metalloproteinase inhibitors. Their efficacy is highly dependent on the specific chemical modifications to the core scaffold, which can be fine-tuned to achieve desired potency and selectivity. The experimental protocols and workflows provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel inhibitor candidates. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their in vitro potential into therapeutic applications.

References

A Cost-Benefit Analysis of (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision balancing cost, efficiency, and ultimate biological performance. (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid derivative, serves as a valuable component in the synthesis of peptidomimetics and GABA analogues. This guide provides a comparative analysis of this compound against its alternatives, supported by experimental data, to inform its strategic use in research and drug development.

This compound is primarily utilized in pharmaceutical development as a key intermediate for compounds targeting neurological disorders and in peptide synthesis to create therapeutic agents with enhanced stability.[1] Its rigid structure, conferred by the benzyl group, can impart favorable conformational constraints on the resulting molecules. However, its cost can be a significant factor in large-scale synthesis, necessitating a careful evaluation of its benefits against more common or less expensive alternatives.

Comparative Cost Analysis

The primary cost consideration for any chemical building block is its purchase price. The following table provides a snapshot of the market price for this compound and its common alternatives. Prices are based on currently available catalog listings and may vary by supplier and purity.

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
This compound Supplier A1 g~$200$200
(S)-3-Amino-2-benzylpropanoic acid hydrochlorideSupplier B1 g~$70$70
Boc-L-β-homophenylalanineChem-Impex1 g$223.13$223.13
Boc-D-β-homophenylalanineChem-Impex1 g$245.27$245.27
Fmoc-L-β-homophenylalanineChem-Impex1 g$223.13$223.13
Fmoc-D-β-homophenylalanineChem-Impex1 g~$320$320
Gabapentin (as a final product reference)GoodRx30-day supply (generic)~$23.32N/A

Note: Prices are subject to change and may not reflect bulk purchasing discounts.

Performance Comparison in Peptide Synthesis

The incorporation of β-amino acids like (R)-3-Amino-2-benzylpropanoic acid into peptides can significantly enhance their resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. The benzyl group also introduces hydrophobicity, which can influence peptide folding and interaction with biological targets.

Hypothetical Performance Comparison in SPPS:

FeatureThis compoundUnsubstituted β-alanineα-phenylalanine
Expected Coupling Efficiency Moderate to HighHighHigh
Impact on Peptide Stability High (increased proteolytic resistance)HighLow
Structural Rigidity HighLowModerate
Hydrophobicity Contribution HighLowHigh

The benzyl group in (R)-3-Amino-2-benzylpropanoic acid may present some steric hindrance compared to simpler β-amino acids, potentially requiring optimized coupling conditions or longer reaction times to achieve high yields. However, the resulting peptide's enhanced stability and defined conformation often justify these considerations.

Performance Comparison in GABA Analogue Synthesis

As a precursor to GABA analogues, the chirality and structure of this compound are critical for the biological activity of the final product. The stereochemistry of GABA analogues is known to be a key factor in their pharmacological effects.

A direct cost-benefit analysis in this context would involve comparing the total synthesis cost and final yield of a target GABA analogue starting from this compound versus an alternative precursor. For instance, the synthesis of the well-known GABA analogue, Gabapentin, starts from cyclohexanone, a significantly cheaper raw material.[2] However, Gabapentin lacks the specific stereochemistry and benzyl functionality that might be desired for novel drug candidates with specific target interactions.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing the use of these building blocks. Below is a general protocol for solid-phase peptide synthesis, which can be adapted for the incorporation of this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a Rink amide resin.

1. Resin Swelling:

  • Place the desired amount of Rink amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-(R)-3-Amino-2-benzylpropanoic acid) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS) (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Dry the purified peptide.

Visualizing the Workflow and Rationale

To better understand the decision-making process and the experimental workflow, the following diagrams are provided.

G cluster_0 Decision Pathway for Building Block Selection start Define Target Molecule (Peptide or GABA Analogue) cost Cost Analysis start->cost performance Performance Requirements (Stability, Activity, Chirality) start->performance selection Select Building Block cost->selection performance->selection r_cpd (R)-3-Amino-2-benzylpropanoic acid hydrochloride selection->r_cpd High Performance Justifies Cost alt Alternative (e.g., other β-amino acids, achiral precursors) selection->alt Cost-Effective Meets Minimum Specs

Figure 1. Decision pathway for selecting a chemical building block.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow resin Start: Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling wash1 Wash coupling->wash1 repeat Repeat Cycle wash1->repeat repeat->deprotection1 n cycles cleavage Final Cleavage & Deprotection repeat->cleavage Final Cycle purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Figure 2. Generalized workflow for solid-phase peptide synthesis.

Conclusion

This compound is a specialized building block that offers significant advantages in terms of introducing conformational rigidity and proteolytic resistance in peptides, and providing specific chirality in GABA analogues. The primary drawback is its relatively high cost compared to simpler amino acids or achiral precursors.

The decision to use this compound should be based on a careful cost-benefit analysis. For early-stage research where unique structural features are paramount for establishing proof-of-concept or for synthesizing high-value therapeutic candidates, the performance benefits are likely to outweigh the cost. For large-scale synthesis or when a less structurally defined molecule is acceptable, more cost-effective alternatives should be considered. The experimental protocols and workflows provided here offer a framework for incorporating this and other building blocks into a rational drug design and development program.

References

Spectroscopic Comparison of EGFR Tyrosine Kinase Inhibitors: Gefitinib, Erlotinib, and Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of three prominent EGFR tyrosine kinase inhibitors.

This guide provides a comprehensive spectroscopic comparison of Gefitinib, Erlotinib, and Lapatinib, three small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and quality control in research and development. This document summarizes key spectroscopic data, outlines the experimental protocols for their acquisition, and visualizes relevant biological and experimental workflows.

Introduction to the Compounds

Gefitinib, Erlotinib, and Lapatinib are structurally related anilinoquinazoline derivatives that function as ATP-competitive inhibitors of EGFR.[2][5] While Gefitinib and Erlotinib are selective for EGFR, Lapatinib is a dual inhibitor of both EGFR and HER2/ErbB2.[4][5] These differences in target selectivity, along with subtle structural variations, give rise to unique spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Gefitinib, Erlotinib, and Lapatinib, providing a basis for their differentiation.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)
Gefitinib C₂₂H₂₄ClFN₄O₃446.90447.15
Erlotinib C₂₂H₂₃N₃O₄393.44394.17
Lapatinib C₂₉H₂₆ClFN₄O₄S581.06581.14

Data compiled from publicly available sources.[3][6][7][8]

Table 2: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)
Gefitinib Methanol254, 331, 343
Erlotinib Not Specified247, 334
Lapatinib DMF262, 306, 335, 363

Data compiled from publicly available sources.[9][10] Note: λmax values can vary slightly depending on the solvent and pH.

Table 3: ¹H NMR and ¹³C NMR Spectroscopic Data

Due to the complexity and extensive nature of NMR data, a full spectral comparison is beyond the scope of this summary. Researchers are encouraged to consult primary literature and spectral databases for detailed peak assignments. Key differentiating signals often arise from the unique substituent patterns on the quinazoline core and the aniline ring of each compound.

Detailed Methodologies

The following are generalized protocols for the key spectroscopic techniques cited in this guide. Specific parameters should be optimized based on the available instrumentation and sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds.

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[11] The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

3.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

  • Sample Preparation : Prepare a dilute solution of the analyte in a suitable volatile solvent, such as methanol or acetonitrile. For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system, which separates it from other components before introduction into the mass spectrometer.

  • Ionization : Electrospray ionization (ESI) is a common technique for small molecules like kinase inhibitors.[12] The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that ultimately yield gas-phase ions.

  • Mass Analysis : The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

3.3 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.[13][14]

  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).[15] The concentration should be adjusted to yield an absorbance value within the linear range of the instrument, typically between 0.1 and 1.0.

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer to scan a range of wavelengths, typically from 200 to 400 nm for these compounds.[13][16] A reference cuvette containing only the solvent is used to correct for solvent absorption.

  • Data Analysis : The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound under the specific solvent conditions.[16]

Visualizations

Diagram 1: Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Output Compound Compound (Gefitinib, Erlotinib, or Lapatinib) Dissolve Dissolve in Appropriate Solvent Compound->Dissolve Filter Filter (if necessary) Dissolve->Filter NMR NMR Spectroscopy Filter->NMR MS Mass Spectrometry Filter->MS UVVis UV-Vis Spectroscopy Filter->UVVis NMR_Data Acquire FID & Process NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data UVVis_Data Acquire Absorbance Spectrum UVVis->UVVis_Data NMR_Result Structural Information NMR_Data->NMR_Result MS_Result Molecular Weight MS_Data->MS_Result UVVis_Result λmax UVVis_Data->UVVis_Result

Caption: Workflow for the spectroscopic analysis of small molecule inhibitors.

Diagram 2: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP ATP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Gefitinib / Erlotinib / Lapatinib Inhibitor->EGFR Inhibits ADP ADP Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.[17][18][19][20]

Diagram 3: Structural Relationship of Compounds

G Core 4-Anilinoquinazoline Core Gefitinib Gefitinib Core->Gefitinib Substituents: - Methoxy - Morpholinopropoxy - Chloro, Fluoro Erlotinib Erlotinib Core->Erlotinib Substituents: - Methoxyethoxy - Ethynyl Lapatinib Lapatinib Core->Lapatinib Substituents: - (Furan-2-ylmethyl)amino - Chloro, Fluoro Gefitinib->Erlotinib Structurally Similar Gefitinib->Lapatinib Structurally Similar Erlotinib->Lapatinib Structurally Similar

Caption: Structural relationship of the three EGFR inhibitors.[5]

References

A Comparative Guide to the Purity of Commercially Available (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is of paramount importance. (R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral building block utilized in the synthesis of various pharmaceutical agents. Ensuring its chemical and enantiomeric purity is critical for the safety, efficacy, and reproducibility of subsequent research and development. This guide provides an objective comparison of the purity of this compound from three hypothetical, yet representative, commercial suppliers: Supplier A (a budget-friendly option), Supplier B (a mid-range, reputable supplier), and Supplier C (a premium supplier specializing in high-purity reagents). The comparison is based on a series of rigorous analytical experiments designed to assess both chemical and stereochemical integrity.

Experimental Workflow for Purity Assessment

The overall workflow for the comprehensive purity assessment of this compound from each supplier is outlined below. This multi-faceted approach ensures a thorough evaluation of various purity aspects.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Supplier_A Supplier A Visual_Inspection Visual Inspection & Solubility Supplier_A->Visual_Inspection Supplier_B Supplier B Supplier_B->Visual_Inspection Supplier_C Supplier C Supplier_C->Visual_Inspection HPLC Chemical Purity (HPLC) Visual_Inspection->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC->Chiral_HPLC NMR Structural Confirmation & Organic Impurities (¹H NMR) Chiral_HPLC->NMR Elemental_Analysis Elemental Composition NMR->Elemental_Analysis Data_Compilation Data Compilation in Tables Elemental_Analysis->Data_Compilation Comparison Comparative Analysis Data_Compilation->Comparison Conclusion Conclusion & Recommendation Comparison->Conclusion Supplier_Selection_Logic Start Start: Select Supplier for (R)-3-Amino-2-benzylpropanoic acid HCl Requirement Define Purity Requirement Start->Requirement High_Purity High Purity Critical? (e.g., GMP, in-vivo studies) Requirement->High_Purity Supplier_C Choose Supplier C (Premium Purity) High_Purity->Supplier_C Yes Supplier_B Choose Supplier B (High Purity, Good Value) High_Purity->Supplier_B No End End Supplier_C->End Supplier_A Choose Supplier A (Standard Grade, Cost-Effective) Supplier_B->Supplier_A Budget is primary concern Supplier_B->End Supplier_A->End

A Comparative Guide to the Synthetic Routes of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of various therapeutic agents. The stereoselective synthesis of this compound is crucial for ensuring the efficacy and safety of the final drug product. This guide provides an objective comparison of three prominent synthetic strategies: chiral auxiliary-mediated synthesis, catalytic asymmetric hydrogenation, and chemoenzymatic resolution. Each route is evaluated based on experimental data for yield, stereoselectivity, and operational efficiency, providing a comprehensive resource for selecting the most suitable method for a given research and development context.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic RouteKey TransformationStarting MaterialsOverall YieldEnantiomeric Excess (ee)Key Reagents
Chiral Auxiliary Diastereoselective alkylation(S)-4-benzyl-2-oxazolidinone, 3-phenylpropanoic acid~60-70%>98%n-BuLi, Benzyl bromoacetate
Asymmetric Hydrogenation Rh-catalyzed hydrogenationEthyl 2-benzyl-3-(acetylamino)acrylate~85-95%>99%Rh(COD)2BF4, (R)-MeO-BIPHEP
Chemoenzymatic Resolution Lipase-catalyzed hydrolysisRacemic N-acetyl-3-amino-2-benzylpropanoic acid methyl ester~40-45% (for R-enantiomer)>99%Lipase B from Candida antarctica

Synthetic Pathway Overviews

The following diagrams illustrate the conceptual workflows for each of the discussed synthetic routes.

Chiral Auxiliary-Mediated Synthesis start Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) step1 Acylation with 3-phenylpropanoyl chloride start->step1 step2 Diastereoselective alkylation step1->step2 step3 Auxiliary Cleavage step2->step3 product (R)-3-Amino-2-benzylpropanoic acid hydrochloride step3->product

Caption: Chiral Auxiliary Synthesis Workflow.

Asymmetric Hydrogenation start Prochiral Substrate (Ethyl 2-benzyl-3-(acetylamino)acrylate) step1 Asymmetric Hydrogenation (Rh-catalyst, H2) start->step1 step2 Hydrolysis and Deprotection step1->step2 product (R)-3-Amino-2-benzylpropanoic acid hydrochloride step2->product

Caption: Asymmetric Hydrogenation Workflow.

Chemoenzymatic Resolution start Racemic N-acetyl-3-amino-2- benzylpropanoic acid methyl ester step1 Lipase-catalyzed hydrolysis start->step1 step2 Separation of Enantiomers step1->step2 step3 Hydrolysis and Deprotection of (R)-ester step2->step3 product (R)-3-Amino-2-benzylpropanoic acid hydrochloride step3->product

Caption: Chemoenzymatic Resolution Workflow.

Experimental Protocols

Route 1: Chiral Auxiliary-Mediated Synthesis (Evans Auxiliary)

This method relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. The Evans oxazolidinone auxiliaries are widely used for this purpose.

Step 1: Acylation of the Chiral Auxiliary (S)-4-benzyl-2-oxazolidinone is acylated with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation The N-acyloxazolidinone is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. Subsequent reaction with benzyl bromoacetate introduces the benzyl group with high diastereoselectivity.

Step 3: Cleavage of the Auxiliary and Deprotection The chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide and hydrogen peroxide. The resulting protected amino acid is then deprotected and treated with hydrochloric acid to yield the final product.

Experimental Details: A solution of the N-acylated (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromoacetate (1.2 eq) is then added, and the reaction is stirred for 4 hours at -78 °C before quenching with a saturated aqueous solution of ammonium chloride. After extraction and purification, the product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C, and the mixture is stirred for 2 hours. Following workup and purification, the free amino acid is obtained. Finally, the product is dissolved in a minimal amount of water and treated with 1M HCl, followed by lyophilization to give this compound.

Route 2: Catalytic Asymmetric Hydrogenation

This approach involves the direct enantioselective hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst.

Step 1: Synthesis of the Prochiral Substrate Ethyl 2-benzyl-3-(acetylamino)acrylate can be prepared via a condensation reaction between N-acetylglycine ethyl ester and benzaldehyde, followed by a Wittig-type reaction.

Step 2: Asymmetric Hydrogenation The prochiral acrylate is hydrogenated under a hydrogen atmosphere using a rhodium catalyst complexed with a chiral phosphine ligand, such as (R)-MeO-BIPHEP. The reaction is typically carried out in a suitable solvent like methanol or dichloromethane.

Step 3: Hydrolysis and Deprotection The resulting saturated ester is hydrolyzed under acidic or basic conditions to give the free carboxylic acid. The acetyl protecting group is then removed by acid hydrolysis, and the product is isolated as the hydrochloride salt.

Experimental Details: Ethyl 2-benzyl-3-(acetylamino)acrylate (1.0 eq) and a rhodium catalyst precursor, such as [Rh(COD)2]BF4 (0.01 eq), with a chiral ligand like (R)-MeO-BIPHEP (0.011 eq) are dissolved in degassed methanol in a pressure vessel. The vessel is purged with hydrogen and then pressurized to 50 psi. The reaction is stirred at room temperature for 24 hours. After completion, the solvent is removed, and the residue is subjected to acid hydrolysis with 6M HCl at reflux for 6 hours. The solution is then cooled, and the product is isolated by crystallization or lyophilization.

Route 3: Chemoenzymatic Resolution

This method utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Step 1: Synthesis of the Racemic Precursor Racemic N-acetyl-3-amino-2-benzylpropanoic acid methyl ester is synthesized from readily available starting materials.

Step 2: Lipase-Catalyzed Kinetic Resolution The racemic ester is subjected to hydrolysis using a lipase, such as Lipase B from Candida antarctica (CALB), in a buffered aqueous solution. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester unreacted.

Step 3: Separation and Hydrolysis The unreacted (R)-ester is separated from the (S)-acid by extraction. The purified (R)-ester is then subjected to acid hydrolysis to remove the acetyl and methyl ester groups, yielding the desired this compound.

Experimental Details: Racemic N-acetyl-3-amino-2-benzylpropanoic acid methyl ester (1.0 eq) is suspended in a phosphate buffer (pH 7.5). Immobilized Lipase B from Candida antarctica is added, and the mixture is stirred at room temperature. The reaction progress is monitored by HPLC until approximately 50% conversion is reached. The mixture is then filtered to remove the enzyme, and the aqueous phase is acidified to pH 2 and extracted with ethyl acetate to remove the (S)-acid. The organic phase containing the unreacted (R)-ester is then washed, dried, and concentrated. The resulting (R)-ester is then hydrolyzed with 6M HCl at reflux for 6 hours. The final product is obtained after cooling and crystallization or lyophilization.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.